1H-Indazol-6-amine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJFADGISRFLFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219962 | |
| Record name | 6-Aminoindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855839 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6967-12-0, 6343-52-8 | |
| Record name | 1H-Indazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6967-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminoindazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006967120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazol-6-amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indazol-6-amine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC16240 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Aminoindazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indazol-6-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINOINDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN72RH56SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Indazol-6-amine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 1H-Indazol-6-amine, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound, also known as 6-aminoindazole, is a stable, light brown crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇N₃ | [2] |
| Molecular Weight | 133.15 g/mol | [2] |
| Melting Point | 204-206 °C (decomposes) | [1] |
| Boiling Point | 376.6 ± 15.0 °C (Predicted) | [1] |
| Density | 1.367 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1] |
| pKa | 15.61 ± 0.40 (Predicted) | [1] |
| Appearance | Light brown powder | [1] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
NMR Spectroscopy
¹H NMR (DMSO-d₆, 300 MHz): The proton NMR spectrum of 1H-Indazole in DMSO-d6 shows characteristic peaks for the aromatic protons. For the 6-amino substituted analog, shifts would be expected to be influenced by the electron-donating amino group. A representative spectrum for the parent indazole shows signals at δ 13.1 (br s, 1H, NH), 8.10 (d, 1H), 7.78 (d, 1H), 7.58 (t, 1H), 7.36 (t, 1H), 7.13 (t, 1H).[3][4]
¹³C NMR (DMSO-d₆): The carbon NMR spectrum provides further structural confirmation. For the parent indazole, characteristic peaks appear at approximately δ 140.0, 134.8, 126.8, 123.1, 121.0, 120.9, 109.7.[5][6] The presence of the amino group at the C-6 position will influence the chemical shifts of the surrounding carbon atoms.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~12.5 (br s, 1H) | N1-H |
| ~7.8 (s, 1H) | C3-H |
| ~7.5 (d, 1H) | C4-H |
| ~6.8 (s, 1H) | C7-H |
| ~6.5 (d, 1H) | C5-H |
| ~5.5 (br s, 2H) | NH₂ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3300 (two bands) | Primary Amine (N-H) | Asymmetric & Symmetric Stretch |
| 3300-3250 (broad) | Indazole (N-H) | Stretch |
| 1650-1580 | Primary Amine (N-H) | Bend |
| 1600-1450 | Aromatic Ring (C=C) | Stretch |
| 1335-1250 | Aromatic Amine (C-N) | Stretch |
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.
| Ion | m/z |
| [M]⁺ | 133 |
| [M+H]⁺ | 134 |
Synthesis of this compound
The most common and well-established route for the synthesis of this compound involves the reduction of 6-nitro-1H-indazole. The precursor, 6-nitro-1H-indazole, can be synthesized from 2-methyl-5-nitroaniline.[7]
Synthesis of 6-Nitro-1H-indazole
A common method for the synthesis of 6-nitroindazole involves the diazotization of 2-methyl-5-nitroaniline followed by cyclization.[7]
Caption: Synthesis of 6-Nitro-1H-indazole.
Reduction of 6-Nitro-1H-indazole to this compound
Several methods are available for the reduction of the nitro group to an amine.[8]
Caption: Reduction methods for this compound synthesis.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
This method is known for its clean reaction profile and high yield.
Materials:
-
6-Nitro-1H-indazole
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
In a suitable reaction vessel, suspend 6-nitro-1H-indazole in methanol.
-
Add a catalytic amount of 10% Pd/C to the suspension.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid.
Protocol 2: Reduction with Tin(II) Chloride
This is a classic and reliable method for nitro group reduction.[9]
Materials:
-
6-Nitro-1H-indazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve 6-nitro-1H-indazole in ethanol in a round-bottom flask.
-
Add a stoichiometric excess of tin(II) chloride dihydrate to the solution.
-
Carefully add concentrated HCl and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a sodium hydroxide solution to precipitate tin salts.
-
Filter the mixture to remove the inorganic salts.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Reduction with Iron in Acidic Medium
This is a cost-effective method for large-scale synthesis.[10]
Materials:
-
6-Nitro-1H-indazole
-
Iron powder
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) or Acetic Acid (AcOH)
-
Sodium carbonate (Na₂CO₃) solution
Procedure:
-
Suspend 6-nitro-1H-indazole and iron powder in a mixture of ethanol and water.
-
Add a catalytic amount of HCl or acetic acid to initiate the reaction.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to remove the iron and iron oxides.
-
Wash the solid residue with ethanol.
-
Make the filtrate basic by adding a sodium carbonate solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and evaporate the solvent to yield the crude product.
-
Purify as required.
Purification Methods
Purification of this compound is crucial to obtain a high-purity product suitable for further applications.
Recrystallization
Recrystallization is an effective method for purifying the solid product. A suitable solvent system is a mixture of methanol and water.[11]
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add water to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold methanol/water, and dry under vacuum.
Column Chromatography
For separating closely related impurities, column chromatography is the preferred method.[12][13]
Stationary Phase: Silica gel Eluent: A gradient of ethyl acetate in hexane or dichloromethane in methanol can be used. The polarity of the eluent should be optimized based on TLC analysis.
Applications in Drug Development
This compound and its derivatives have garnered significant interest in drug discovery, particularly in the development of anticancer agents.[1] The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets.
Derivatives of this compound have shown potent inhibitory activity against several cancer cell lines. For example, N-(4-fluorobenzyl)-1H-indazol-6-amine exhibited an IC₅₀ value of 14.3 ± 4.4 µM in the human colorectal cancer cell line (HCT116).[14]
Inhibition of Apoptosis Pathways
Many indazole derivatives exert their anticancer effects by modulating key signaling pathways involved in apoptosis (programmed cell death), such as the p53 and Bcl-2 pathways.[10] By inhibiting anti-apoptotic proteins like Bcl-2, these compounds can promote the death of cancer cells.
Caption: Simplified Bcl-2 family apoptosis pathway and the inhibitory role of indazole derivatives.
This guide provides a foundational understanding of this compound for researchers and professionals in the field. Further exploration into its diverse derivatives and their biological activities will undoubtedly continue to fuel advancements in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
- 4. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 11. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Indazol-6-amine, a key heterocyclic amine of interest in medicinal chemistry and drug discovery. The following sections detail its fundamental chemical and physical characteristics, standardized experimental protocols for their determination, and insights into its potential biological signaling pathways based on the activities of its derivatives.
Core Physicochemical Data
The essential physicochemical properties of this compound are summarized in the table below for easy reference and comparison. These values are critical for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | --INVALID-LINK-- |
| Molecular Weight | 133.15 g/mol | --INVALID-LINK-- |
| Appearance | Tan crystalline powder | --INVALID-LINK-- |
| Melting Point | 204-206 °C (decomposes) | --INVALID-LINK-- |
| Boiling Point (Predicted) | 376.6 ± 15.0 °C | --INVALID-LINK-- |
| Solubility | Soluble in Methanol. 18.2 µg/mL in water at pH 7.4. | --INVALID-LINK--, --INVALID-LINK-- |
| pKa (Predicted) | 15.61 ± 0.40 | --INVALID-LINK-- |
| LogP (Predicted) | 1.05 | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for small organic molecules.
Melting Point Determination (Capillary Method)
The melting point is determined using a calibrated melting point apparatus with a heated metal block.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate of 10-20 °C per minute initially.
-
Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid particle melts is recorded as the end of the range.
Boiling Point Determination (Thiele Tube Method)
For compounds that do not decompose at their boiling point, the following micro-method can be used.
-
Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed in the fusion tube with the open end submerged in the liquid.
-
Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated to ensure even heat distribution.
-
Observation: As the liquid boils, a steady stream of bubbles will emerge from the capillary tube. Heating is then discontinued.
-
Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
-
Sample Preparation: An excess amount of this compound is added to a known volume of distilled water (or a specific buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
This method is used to determine the acid dissociation constant.
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the compound is ionized.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.
-
Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Biological Activity and Signaling Pathways
Derivatives of this compound have demonstrated significant potential as anticancer agents.[1] These compounds often act as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. While the specific signaling pathways for this compound are still under investigation, the activities of its derivatives suggest involvement in key cancer-related pathways. For instance, indazole derivatives have been shown to inhibit receptor tyrosine kinases like VEGFR and FGFR, as well as downstream signaling molecules.[2][3] Furthermore, related indazole compounds have been observed to induce apoptosis through the modulation of the p53/MDM2 pathway and the regulation of Bcl-2 family proteins.[4][5]
The following diagram illustrates a plausible signaling pathway that could be targeted by this compound derivatives, leading to anticancer effects.
Caption: Potential anticancer signaling pathways modulated by this compound derivatives.
The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for the development of this compound derivatives as anticancer agents.
References
The Emergence of 1H-Indazol-6-amine in Modern Drug Discovery: A Technical Guide
For Immediate Release
Shanghai, China – December 25, 2025 – As the landscape of pharmaceutical research evolves, the heterocyclic compound 1H-Indazol-6-amine has garnered significant attention for its versatile scaffold and promising applications in the development of novel therapeutics. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing comprehensive data, experimental methodologies, and a visual representation of its role in key cellular signaling pathways.
Core Compound Specifications
This compound, a bicyclic heteroaromatic amine, serves as a crucial starting material and a key pharmacophore in the synthesis of a wide array of biologically active molecules. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 6967-12-0 | [1] |
| Molecular Formula | C₇H₇N₃ | |
| Molecular Weight | 133.15 g/mol |
Synthetic Approaches and Methodologies
The synthesis of the 1H-indazole core can be achieved through various chemical reactions. A common and effective method involves the cyclization of ortho-substituted phenylhydrazines. While numerous strategies exist for the synthesis of substituted indazoles, a general protocol is outlined below.
General Experimental Protocol for 1H-Indazole Synthesis
A widely utilized method for the synthesis of the 1H-indazole scaffold involves the reaction of an appropriate ortho-substituted benzaldehyde or acetophenone with hydrazine hydrate. The resulting hydrazone can then undergo cyclization to form the indazole ring.
Materials:
-
Ortho-substituted benzaldehyde/acetophenone
-
Hydrazine hydrate
-
Ethanol
-
Ammonium chloride (as a mild catalyst)
Procedure:
-
The ortho-substituted benzaldehyde or acetophenone is dissolved in ethanol.
-
An equimolar amount of hydrazine hydrate is added to the solution.
-
A catalytic amount of ammonium chloride is introduced to the reaction mixture.
-
The mixture is then agitated, often by grinding or stirring at room temperature or with gentle heating, for a specified duration (e.g., 30 minutes).
-
Reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into cold water to precipitate the product.
-
The solid product is collected by filtration and can be further purified by recrystallization from a suitable solvent.
This "green" chemistry approach offers high yields, shorter reaction times, and an environmentally friendly profile.
Biological Significance and Applications in Drug Discovery
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs. This compound and its derivatives have shown significant promise, particularly in oncology, due to their activity as kinase inhibitors.
Anticancer Activity and Antiproliferative Evaluation
Derivatives of this compound have demonstrated potent antiproliferative activity against various human cancer cell lines. The efficacy of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol: MTT Assay for Antiproliferative Activity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, K562 chronic myeloid leukemia, PC-3 prostate cancer, Hep-G2 hepatoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of the test compound and a vehicle control (DMSO) and incubated for a further 48-72 hours.
-
Following the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration.
Role in Cellular Signaling Pathways
Derivatives of this compound have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Two such critical pathways are the p53/MDM2 pathway and the Polo-like kinase 4 (PLK4) signaling pathway.
The p53/MDM2 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which promotes p53 degradation. Certain indazole derivatives have been found to interfere with the p53-MDM2 interaction, leading to the stabilization and activation of p53, thereby inducing apoptosis in cancer cells.
Caption: The p53/MDM2 signaling pathway and the inhibitory action of 1H-Indazole-6-amine derivatives.
The PLK4 Signaling Pathway
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. The indazole scaffold is a key feature in many kinase inhibitors, and derivatives of this compound have been developed as potent inhibitors of PLK4, leading to cell cycle arrest and the suppression of cancer cell growth.
Caption: The PLK4 signaling pathway and its inhibition by 1H-Indazole-6-amine derivatives.
Conclusion
This compound and its derivatives represent a highly promising class of compounds in the field of drug discovery. The versatility of the indazole scaffold allows for the development of potent and selective inhibitors of key cellular targets, particularly protein kinases. The information and protocols provided in this guide offer a foundational resource for the continued exploration and development of novel therapeutics based on this important molecular framework.
References
Spectroscopic Data of 1H-Indazol-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Indazol-6-amine, a key heterocyclic amine of interest in medicinal chemistry and drug development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols employed for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Here, we present the ¹H and ¹³C NMR data for this compound.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data not publicly available |
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available |
Experimental Protocol for NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher, such as a BRUKER AC-300 instrument.[1]
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans.
-
Spectral Width: A spectral width of approximately 12-16 ppm is used.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is employed to obtain singlets for each carbon atom.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A relaxation delay of 2-10 seconds is used.
-
Spectral Width: A spectral width of approximately 200-250 ppm is typical.
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
IR Data
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not publicly available |
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.
GC-MS Data
Table 4: GC-MS Spectroscopic Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 133 | High | [M]⁺ (Molecular Ion) |
| 105 | Moderate | [M - N₂]⁺ |
| 104 | Moderate | [M - N₂H]⁺ |
Note: This data is based on typical fragmentation patterns for indazole derivatives. The relative intensities are qualitative.
LC-MS Data
Table 5: LC-MS Spectroscopic Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 134.0712 | 100 | [M+H]⁺ |
| 117.0449 | Low | Fragment Ion |
| 107.0607 | Low | Fragment Ion |
Note: This data is based on available LC-MS information for this compound.[1]
Experimental Protocol for Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.
-
GC Conditions: A capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation of the analyte from any impurities.
-
MS Conditions: The mass spectrometer is operated in EI mode, and mass spectra are recorded over a mass range of m/z 50-500.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to aid ionization).
-
Instrumentation: A liquid chromatograph is coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Conditions: A reverse-phase C18 column is typically used for separation with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid).
-
MS Conditions: The mass spectrometer is operated in positive ESI mode, and mass spectra are acquired in full scan mode.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
In-Depth Technical Guide to the Crystal Structure of 1H-Indazol-6-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of various 1H-Indazol-6-amine derivatives. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and neuroprotective properties. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-based drug design and the development of novel therapeutics. This document summarizes key crystallographic data, details experimental protocols for their determination, and visualizes relevant biological pathways.
Crystallographic Data of this compound Derivatives
The following tables summarize the crystallographic data for three distinct this compound derivatives, providing a basis for comparative structural analysis.
Table 1: Crystallographic Data for 1,3-Dimethyl-1H-indazol-6-amine [1]
| Parameter | Value |
| Chemical Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.21 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 18.3004 (10) |
| b (Å) | 8.3399 (7) |
| c (Å) | 5.6563 (1) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 863.28 (9) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| R-factor | 0.055 |
Table 2: Crystallographic Data for N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide [2]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₄ClN₃O₄S |
| Molecular Weight | 379.81 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.9664 (6) |
| b (Å) | 6.4300 (3) |
| c (Å) | 19.6155 (9) |
| α (°) | 90 |
| β (°) | 107.227 (1) |
| γ (°) | 90 |
| Volume (ų) | 1682.52 (13) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| R-factor | 0.042 |
Table 3: Crystallographic Data for 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione [3][4]
| Parameter | Value |
| Chemical Formula | C₁₈H₁₇N₃O₃ |
| Molecular Weight | 323.35 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 6.7708 (11) |
| b (Å) | 10.5761 (17) |
| c (Å) | 11.9643 (17) |
| α (°) | 88.239 (9) |
| β (°) | 81.123 (9) |
| γ (°) | 79.140 (9) |
| Volume (ų) | 831.3 (2) |
| Z | 2 |
| Temperature (K) | 296 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| R-factor | 0.044 |
Experimental Protocols
This section details the methodologies for the synthesis, crystallization, and X-ray diffraction analysis for the featured this compound derivatives.
Synthesis and Crystallization
The synthesis of these derivatives typically involves multi-step reactions. Below are the specific protocols for the compounds listed above.
Protocol 1: Synthesis and Crystallization of 1,3-Dimethyl-1H-indazol-6-amine [1]
-
Synthesis:
-
A mixture of 1,3-dimethyl-6-nitro-1H-indazole (2 g) and Pd/C (0.2 g) in 10 mL of ethanol was prepared.
-
The reaction system was kept under vacuum and then treated with a continuous stream of hydrogen.
-
The mixture was stirred for 8 hours.
-
The catalyst was removed by filtration to yield a yellow solution.
-
-
Crystallization:
-
The resulting yellow solution was left to stand at room temperature.
-
Colorless single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent.
-
Protocol 2: Synthesis and Crystallization of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide [2]
-
Synthesis:
-
A mixture of 3-chloro-6-nitroindazole (1.22 mmol) and anhydrous SnCl₂ (1.1 g, 6.1 mmol) in absolute ethanol (25 ml) was heated at 333 K for 4 hours.
-
The solvent was removed to afford the amine intermediate.
-
The amine was immediately dissolved in pyridine (5 ml) and reacted with 4-methoxybenzenesulfonyl chloride (1.25 mmol) at room temperature for 24 hours.
-
The reaction mixture was concentrated in vacuo.
-
-
Crystallization:
-
The resulting residue was purified by flash chromatography (eluted with ethyl acetate:hexane 1:9).
-
The title compound was recrystallized from acetone to yield single crystals.
-
Protocol 3: Synthesis and Crystallization of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione [3][4]
-
Synthesis: The synthesis of this compound involves the reaction of 1-allyl-1H-indazol-6-amine with dehydroacetic acid.
-
Crystallization: Single crystals suitable for X-ray diffraction were grown from an ethanol solution by slow evaporation at room temperature.[3][4]
X-ray Diffraction and Structure Refinement
The determination of the crystal structures was performed using single-crystal X-ray diffraction. The general workflow is outlined below.
Protocol 4: General X-ray Data Collection and Structure Refinement
-
Data Collection: A suitable single crystal was mounted on a diffractometer. X-ray intensity data were collected at a specific temperature (e.g., 293 K or 296 K) using Mo Kα radiation.
-
Structure Solution: The crystal structure was solved by direct methods using software such as SHELXS.[1]
-
Structure Refinement: The structure was refined by full-matrix least-squares on F² using software like SHELXL.[2] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were typically placed in geometrically calculated positions and refined using a riding model.
Biological Activity and Signaling Pathways
This compound derivatives have shown significant potential as anticancer and neuroprotective agents. Their mechanism of action often involves the modulation of key signaling pathways.
Anticancer Activity
Certain this compound derivatives exhibit cytotoxic activity against various cancer cell lines.[5] One of the proposed mechanisms is the induction of apoptosis through the p53 signaling pathway.
Neuroprotective Effects
Derivatives of this compound are also being investigated for their potential in treating neurodegenerative diseases. A proposed mechanism involves the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in the tau phosphorylation cascade implicated in Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Biological Activity of 1H-Indazol-6-amine: A Technical Guide to a Privileged Core in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Among its derivatives, 1H-Indazol-6-amine serves as a crucial building block for the development of novel therapeutic agents, particularly in oncology. While extensive research has focused on the synthesis and evaluation of its derivatives, this technical guide consolidates the available information on the biological activities associated with the this compound core, providing insights into its therapeutic potential, mechanisms of action, and the experimental methodologies used for its evaluation.
Antiproliferative and Cytotoxic Activities
Derivatives of this compound have demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of cell cycle arrest and apoptosis.
Quantitative Data
The following table summarizes the in vitro cytotoxic activity of key N-substituted this compound derivatives, as measured by the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | IC50 (µM) | Citation |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Human Colorectal Carcinoma) | 14.3 ± 4.4 | [1] |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | MRC5 (Normal Human Lung Fibroblast) | >100 | [1] |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Human Colorectal Carcinoma) | 0.4 ± 0.3 | [2] |
| A series of 6-substituted amino-1H-indazole derivatives | Four human cancer cell lines | 2.9 - 59.0 | [1] |
Mechanism of Action
Research into the derivatives of this compound has pointed towards several potential mechanisms underlying their anticancer effects.
Cell Cycle Arrest
Studies have shown that treatment with this compound derivatives can lead to cell cycle arrest at the G2/M phase in cancer cells. This disruption of the normal cell division process is a key factor in their antiproliferative activity.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Some derivatives of this compound have been designed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[2] IDO1 is an enzyme that plays a crucial role in immune evasion by cancer cells. Its inhibition can enhance the host's anti-tumor immune response.
Modulation of Apoptotic Pathways
The induction of apoptosis, or programmed cell death, is another key mechanism. Evidence suggests that derivatives of this compound can modulate the expression of proteins involved in apoptosis, such as the Bcl-2 family members, and influence the p53/MDM2 pathway.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
In Vitro Antiproliferative Activity (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Methodology:
-
Cell Plating: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (derivatives of this compound) and incubated for 48-72 hours.
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B solution is added to each well, and the plates are incubated for 15-30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The optical density is read at 515 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: HCT116 cells are treated with the test compound for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of IDO1.
Methodology:
-
Enzyme Reaction: The reaction is initiated by adding the test compound and L-tryptophan (the substrate for IDO1) to a reaction mixture containing purified recombinant human IDO1 enzyme.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped by adding a quenching solution.
-
Detection of Kynurenine: The product of the enzymatic reaction, kynurenine, is detected. This can be done using various methods, including colorimetric or fluorometric assays, or by HPLC.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
The following diagrams illustrate key experimental workflows and a potential signaling pathway implicated in the activity of this compound derivatives.
Caption: Workflow for the Sulforhodamine B (SRB) Cytotoxicity Assay.
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
Caption: Potential Signaling Pathway Modulation by this compound Derivatives.
References
The Core Mechanism of 1H-Indazol-6-amine in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous small-molecule inhibitors targeting key signaling pathways in cancer. Among these, 1H-Indazol-6-amine and its derivatives have emerged as a promising class of anti-cancer agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, focusing on its molecular targets, effects on cellular processes, and the signaling pathways it modulates. While much of the detailed mechanistic work has been conducted on its derivatives, this document will focus on the core activities attributed to the this compound pharmacophore, using data from its closest analogs where necessary to illuminate the foundational mechanisms.
Antiproliferative Activity of this compound Derivatives
The anti-cancer potential of the this compound scaffold is demonstrated by the potent antiproliferative activity of its derivatives against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several key derivatives are summarized below.
| Compound Name | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 | Human Colorectal Cancer | 14.3 ± 4.4 | [1] |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 | Human Colorectal Cancer | 0.4 ± 0.3 | [1] |
| Derivative 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [2][3][4] |
| Derivative 6o | A549 | Lung Cancer | 6.73 | [3] |
| Derivative 6o | PC-3 | Prostate Cancer | 8.82 | [3] |
| Derivative 6o | Hep-G2 | Hepatoma | 5.35 | [3] |
| Derivative 2f | 4T1 | Breast Cancer | 0.23 | [5] |
| Derivative 2f | HepG2 | Hepatoma | 0.80 | [5] |
| Derivative 2f | MCF-7 | Breast Cancer | 0.34 | [5] |
| Derivative K22 | MCF-7 | Breast Cancer | 1.3 | [6] |
Core Mechanism of Action: Kinase Inhibition
The primary mechanism through which this compound derivatives exert their anti-cancer effects is the inhibition of protein kinases. These enzymes are critical components of intracellular signaling pathways that regulate cell growth, proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
While a comprehensive kinase inhibition profile for the parent this compound is not extensively documented in publicly available literature, studies on its derivatives have identified several key kinase targets.
Key Kinase Targets of this compound Derivatives:
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is often overexpressed in cancer and is associated with genomic instability. A derivative of N-(1H-indazol-6-yl)benzenesulfonamide, compound K22, demonstrated highly potent PLK4 inhibitory activity with an IC50 of 0.1 nM[6].
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is implicated in cell proliferation, survival, and angiogenesis. Certain 1H-indazol-3-amine derivatives have been shown to be potent inhibitors of FGFR1[7].
-
CRAF Kinase: A member of the RAF kinase family and a key component of the MAPK/ERK signaling pathway, which is frequently activated in cancer. A 3-carboxamido-2H-indazole-6-arylamide derivative was identified as a potent and selective CRAF inhibitor with an IC50 of 38.6 nM[1].
-
Histone Deacetylase 6 (HDAC6): Some hybrid molecules incorporating the 1H-indazol-3-amine scaffold have shown potent inhibitory activity against HDAC6, an enzyme involved in cell motility and protein degradation[1].
The inhibition of these kinases by this compound derivatives disrupts the downstream signaling cascades, ultimately leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Cellular Effects of this compound Derivatives
The inhibition of key kinases by this compound derivatives translates into profound effects on cancer cell physiology, primarily through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Induction of Apoptosis
Several studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. This is often mediated by the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.
One study on a specific 1H-indazole-3-amine derivative (compound 6o) found that it induced apoptosis in K562 cells in a concentration-dependent manner. Mechanistically, this was associated with a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax[3]. Another derivative, 2f, was also shown to upregulate cleaved caspase-3 and Bax, and downregulate Bcl-2 in 4T1 breast cancer cells[5].
Furthermore, the p53 tumor suppressor pathway can be modulated by these compounds. The same study on compound 6o suggested a possible mechanism involving the inhibition of the p53-MDM2 interaction, leading to an upregulation of p53 protein levels[3].
Cell Cycle Arrest
In addition to inducing apoptosis, this compound derivatives have been shown to cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.
For example, the N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine derivative (compound 36) was found to induce G2/M phase arrest in HCT116 cells[1]. In contrast, another derivative (compound 6o) caused G0/G1 phase arrest in K562 cells[3]. The specific phase of cell cycle arrest appears to be dependent on the chemical structure of the derivative and the genetic background of the cancer cell line. The arrest is a direct consequence of the inhibition of kinases that are essential for cell cycle progression.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound and its derivatives.
Sulforhodamine B (SRB) Assay for Antiproliferative Activity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for 48-72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with deionized water to remove TCA.
-
SRB Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader[8][9][10][11][12][13].
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA.
-
PI Staining: Add propidium iodide to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p53).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[14][15][16][17].
Conclusion
This compound and its derivatives represent a versatile and potent class of anti-cancer agents. Their core mechanism of action revolves around the inhibition of multiple protein kinases that are crucial for the survival and proliferation of cancer cells. This multi-targeted inhibition disrupts key signaling pathways, leading to the induction of apoptosis and cell cycle arrest. The quantitative data on the antiproliferative activity of various derivatives, coupled with the detailed understanding of their effects on cellular processes, provides a strong rationale for the continued development of this scaffold in oncology drug discovery. The experimental protocols outlined in this guide serve as a foundational resource for researchers working to further characterize and optimize these promising therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. 2.3. Sulforhodamine B (SRB) Assay [bio-protocol.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of 1H-Indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability characteristics of 1H-Indazol-6-amine, a key building block in medicinal chemistry. Due to its prevalence in the development of kinase inhibitors and other therapeutic agents, a thorough understanding of its physicochemical properties is essential for reproducible results and successful drug development campaigns.[1][2][3] This document outlines known data, provides standardized protocols for in-house characterization, and presents logical workflows for assessing the compound's suitability for screening and preclinical development.
Physicochemical Properties
This compound (CAS: 6967-12-0) is a bicyclic heteroaromatic compound with a molecular weight of 133.15 g/mol .[4] Its structure, featuring both a pyrazole and an aniline-like moiety, dictates its solubility and stability profile. The indazole ring system is generally stable, but the exocyclic amine group can influence its properties, particularly its solubility in aqueous media at different pH values. The 1H-tautomer of the indazole ring is known to be more stable than the 2H tautomer.[5]
Aqueous Solubility
Aqueous solubility is a critical parameter that impacts biological assay performance, formulation development, and oral bioavailability. For early-stage drug discovery, a kinetic solubility measurement is often sufficient, while thermodynamic solubility becomes crucial for lead optimization and formulation.[6][7][8]
2.1 Published Solubility Data
Publicly available experimental data on the aqueous solubility of this compound is limited. However, data from the Sanford-Burnham Center for Chemical Genomics indicates a mean solubility at pH 7.4.[4] A similar value has been reported for the isomeric 1H-Indazol-5-amine, suggesting that aminoindazoles as a class may exhibit low aqueous solubility.[9]
Table 1: Aqueous Solubility of Aminoindazoles
| Compound | CAS Number | pH | Solubility (µg/mL) | Source |
|---|---|---|---|---|
| This compound | 6967-12-0 | 7.4 | 18.2 | PubChem CID 81423[4] |
| 1H-Indazol-5-amine | 19335-11-6 | 7.4 | 17.9 | PubChem CID 88012[9] |
2.2 Experimental Protocols for Solubility Determination
Given the limited data, researchers should determine solubility under their specific experimental conditions. The following are standard protocols.
2.2.1 Protocol: Kinetic Solubility by Shake-Flask Method
This high-throughput method is suitable for early discovery and involves measuring the solubility of a compound after adding it from a DMSO stock solution to an aqueous buffer.[8][10][11]
-
Materials:
-
10-20 mM stock solution of this compound in 100% DMSO.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microtiter plates (UV-transparent for analysis).
-
Plate shaker/thermomixer.
-
UV-Vis plate reader or LC-MS/MS system.
-
-
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Add 2 µL of the DMSO stock solution to 198 µL of PBS (pH 7.4) in duplicate wells of a 96-well plate. This results in a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and place it on a thermomixer set to 850 rpm at 25°C for 2 hours to allow for equilibration.[10]
-
After incubation, centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new UV-transparent plate.
-
Quantify the concentration of the dissolved compound in the supernatant using a pre-established calibration curve via UV-Vis spectrophotometry or LC-MS/MS.[6]
-
2.2.2 Protocol: Thermodynamic Solubility by Shake-Flask Method
This method measures the true equilibrium solubility and is essential for later-stage development. It requires incubating an excess of the solid compound until equilibrium is reached.[8][12][13]
-
Materials:
-
Solid this compound.
-
Aqueous buffer of desired pH (e.g., pH 1.2, 4.6, 7.5).[12]
-
Glass vials with screw caps.
-
Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Filtration device (e.g., 0.45 µm syringe filters).
-
HPLC-UV system for analysis.
-
-
Procedure:
-
Add an excess amount of solid this compound to a glass vial (ensure solid is visible).
-
Add a known volume of the desired aqueous buffer (e.g., 1 mL).
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Agitate the suspension for 24-72 hours to ensure equilibrium is reached.[12]
-
After incubation, check the pH to ensure it has not shifted.[12][13]
-
Filter the suspension through a 0.45 µm filter to remove all undissolved solid.
-
Dilute the filtrate appropriately and quantify the concentration using a validated HPLC-UV method against a standard curve.
-
Stability Assessment
Understanding the chemical stability of this compound is crucial for ensuring the integrity of stock solutions, interpreting biological data, and defining storage conditions. Stability is typically assessed through forced degradation studies and analysis using a stability-indicating HPLC method.[14][15][16]
3.1 Forced Degradation (Stress Testing)
Forced degradation studies are designed to identify potential degradation products and degradation pathways by subjecting the compound to harsh conditions.[17][18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17][19]
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Protocol | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess stability in acidic environments (e.g., stomach).[18] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To assess stability in basic environments (e.g., intestine).[18] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To identify susceptibility to oxidative degradation.[17][19] |
| Thermal | Solid compound at 60-80°C for 1 week | To evaluate solid-state stability at elevated temperatures.[17] |
| Photostability | Expose solution/solid to UV/Vis light (e.g., 1.2 million lux-hours visible, 200 watt-hours/m²) | To determine sensitivity to light, as per ICH Q1B guidelines.[17] |
3.2 Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[14][20][21] It must be able to separate the intact compound from its process impurities and all potential degradation products.[15][16]
-
Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of resolving this compound from any degradants formed during stress testing.
-
Initial Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (determined by UV scan).
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) and subject them to the forced degradation conditions listed in Table 2. Neutralize the acidic and basic samples before injection.
-
Inject the unstressed sample and each stressed sample onto the HPLC system.
-
Analyze the chromatograms. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main this compound peak.
-
If co-elution occurs, optimize the method by adjusting the gradient, mobile phase pH, column type, or temperature.[21]
-
Peak purity analysis using a photodiode array (PDA) detector can be used to confirm that the main peak is free from co-eluting impurities in the stressed samples.
-
Visualization of Workflows
4.1 General Workflow for Compound Characterization
The following diagram illustrates a typical workflow for a researcher upon receiving a new batch of this compound or a similar research compound. This ensures that the material is suitable for its intended use in biological assays.
Caption: Logical workflow for physicochemical characterization.
4.2 Signaling Pathway Context
This compound is a common scaffold used in the design of kinase inhibitors. For example, derivatives have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centrosome duplication and cell division.[2] The diagram below illustrates a simplified signaling context for a hypothetical inhibitor derived from this scaffold.
Caption: Simplified PLK4 signaling and point of inhibition.
Summary and Recommendations
This compound is a valuable chemical scaffold with low but measurable aqueous solubility. Due to the limited publicly available data, it is imperative for researchers to perform in-house characterization of its solubility and stability under conditions relevant to their specific assays.
-
For Early-Stage Research: At a minimum, determine kinetic solubility at pH 7.4 and assess the stability of DMSO stock solutions over time. This will prevent issues with compound precipitation in assays and ensure data reproducibility.
-
For Lead Optimization: A full physicochemical profile, including thermodynamic solubility at multiple pH values and a comprehensive forced degradation study, is required. This data is essential for understanding structure-activity relationships (SAR) and guiding the design of compounds with improved drug-like properties.
-
Storage: Based on supplier recommendations, the solid compound should be stored sealed in a dry, dark place at room temperature. DMSO stock solutions should be stored at -20°C or -80°C, and their stability should be periodically verified.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. quora.com [quora.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijpsr.com [ijpsr.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. Forced Degradation Studies - STEMart [ste-mart.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
The Dawn of a New Therapeutic Frontier: Discovery of Novel 1H-Indazol-6-amine Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs. This technical guide delves into the discovery and development of a promising new class of compounds: 1H-Indazol-6-amine derivatives. These molecules have demonstrated significant potential in oncology and other therapeutic areas, warranting a comprehensive examination of their synthesis, biological activity, and mechanisms of action. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the current landscape, detailed experimental protocols, and a forward-looking perspective on this exciting class of molecules.
A Privileged Scaffold in Drug Discovery
The 1H-indazole core, a bicyclic aromatic heterocycle, is a versatile scaffold that has been successfully incorporated into a variety of therapeutic agents.[1] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. Notably, derivatives of 1H-indazole have exhibited a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[1][2] The clinical success of indazole-containing drugs such as the anti-cancer agents pazopanib and niraparib underscores the therapeutic potential embedded within this chemical framework.[1][3]
Synthesis and Chemical Exploration
The synthesis of novel this compound derivatives is a critical step in the drug discovery process, enabling the creation of diverse chemical libraries for biological screening. A variety of synthetic strategies have been employed to construct the 1H-indazole core and introduce functional groups at the 6-amino position.
A general and efficient method for the synthesis of 6-substituted amino-1H-indazole derivatives involves the initial synthesis of a core indazole structure, often starting from commercially available materials, followed by functionalization.[4][5] A common synthetic route is outlined in the workflow diagram below.
Caption: A generalized workflow for the synthesis of novel this compound derivatives.
Biological Activity and Therapeutic Potential
A significant body of research has focused on the anti-cancer properties of this compound derivatives. These compounds have demonstrated potent inhibitory activity against a range of cancer cell lines, highlighting their potential as novel oncology therapeutics.
Kinase Inhibition: A Key Mechanism of Action
Many this compound derivatives exert their anti-cancer effects through the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Several key kinase targets have been identified for this class of compounds, including:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
PDGFR-α (Platelet-Derived Growth Factor Receptor α): Involved in cell growth, proliferation, and survival.
-
c-Kit: A receptor tyrosine kinase implicated in the development of various cancers.
-
FGFR (Fibroblast Growth Factor Receptor): Plays a role in cell proliferation, differentiation, and migration.[6]
The interaction of a this compound derivative with the ATP-binding pocket of a target kinase is a critical determinant of its inhibitory activity. The indazole core often serves as a hinge-binding motif, forming key hydrogen bonds with the kinase backbone.
Caption: Simplified signaling pathway illustrating the inhibition of receptor tyrosine kinases by this compound derivatives.
Quantitative Analysis of Biological Activity
The anti-proliferative activity of novel this compound derivatives is typically quantified using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the biological activity of representative compounds from this class.
Table 1: In Vitro Anti-proliferative Activity of Selected this compound Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | Human colorectal cancer (HCT116) | 14.3 ± 4.4 | [4][5] |
| Compound 7l | VEGFR-2 | 0.012 | [7] |
| Compound 10d | CRAF | 0.0386 | [7] |
| Compound 93 | Human promyelocytic leukemia (HL60) | 0.0083 | [6] |
| Compound 93 | Human colorectal cancer (HCT116) | 0.0013 | [6] |
| Compound 89 | Bcr-AblWT | 0.014 | [6] |
| Compound 89 | Bcr-AblT315I | 0.45 | [6] |
| Compound 89 | Human chronic myelogenous leukemia (K562) | 6.50 | [6] |
| Compound 127 (entrectinib) | Anaplastic lymphoma kinase (ALK) | 0.012 | [6] |
| Compound 2f | Breast cancer (4T1) | 0.23 - 1.15 | [8] |
Table 2: Kinase Inhibitory Activity of Selected 1H-Indazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 109 | EGFR T790M | 5.3 | [6] |
| Compound 109 | EGFR | 8.3 | [6] |
| Compound 98 | FGFR1 | 15.0 | [6] |
| Compound 30l | PAK1 | 9.8 | [9] |
Experimental Protocols
To facilitate further research and development in this area, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided below.
General Synthetic Procedure for N-Substituted 1H-Indazol-6-amines
This protocol describes a general method for the synthesis of N-substituted 1H-Indazol-6-amines via reductive amination.
Materials:
-
6-Aminoindazole
-
Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of 6-aminoindazole (1.0 eq) in dichloroethane, add the substituted benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloroethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anti-proliferative Activity Assessment (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Solubilize the bound dye by adding Tris-base solution to each well.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
The discovery of novel this compound derivatives represents a significant advancement in the quest for new therapeutic agents. Their potent anti-cancer activity, particularly through the inhibition of key protein kinases, positions them as a promising class of compounds for further development. The synthetic accessibility and the potential for diverse functionalization of the 1H-indazole scaffold offer a rich platform for lead optimization and the development of next-generation therapeutics.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core will be crucial to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will aid in their rational design and clinical application.
-
In Vivo Efficacy and Safety Assessment: Promising lead compounds should be advanced to in vivo models to evaluate their anti-tumor efficacy, pharmacokinetic profiles, and safety.
-
Exploration of Other Therapeutic Areas: While the primary focus has been on oncology, the diverse biological activities of indazole derivatives suggest that these compounds may also have potential in other therapeutic areas, such as inflammatory and infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1H-Indazol-6-amine: A Detailed Application Note and Protocol
This document provides detailed protocols and application notes for the synthesis of 1H-Indazol-6-amine, a key intermediate in the development of pharmacologically active compounds, including anticancer agents.[1][2][3] The primary and most common synthetic route involves the reduction of 6-nitro-1H-indazole.
Overview
This compound is a versatile chemical building block used in medicinal chemistry for the synthesis of a variety of therapeutic candidates.[3] Its structure is a component of compounds investigated for their potential as kinase inhibitors and anticancer agents.[1] The protocols detailed below describe established methods for the preparation of this compound, focusing on the reduction of the corresponding 6-nitro precursor.
Data Presentation
The following table summarizes quantitative data for a common protocol for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 6-nitro-1H-indazole | [4][5] |
| Reagents | 10% Palladium on Carbon (Pd/C), Hydrogen (H₂) | [4][5] |
| Solvent | Methanol | [4][5] |
| Starting Material Quantity | 25 g (0.153 mol) | [4][5] |
| Catalyst Loading | 2.0 g | [4][5] |
| Reaction Conditions | Hydrogen atmosphere (1 atm), Overnight stirring | [4][5] |
| Product Yield | 18.5 g | [4] |
| Percent Yield | 94% | [4] |
| Product Appearance | Yellow solid | [4][5] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 6-nitro-1H-indazole
This protocol outlines the synthesis of this compound via the catalytic hydrogenation of 6-nitro-1H-indazole using palladium on carbon (Pd/C) as the catalyst.
Materials:
-
6-nitro-1H-indazole
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
In a suitable reaction flask, combine 25 g (0.153 mol) of 6-nitro-1H-indazole and 2.0 g of 10% Pd/C catalyst in methanol.[4][5]
-
Seal the reaction vessel and introduce a hydrogen atmosphere (1 atm).[4][5]
-
Stir the reaction mixture vigorously overnight at room temperature.[4][5]
-
Upon completion of the reaction (which can be monitored by techniques such as TLC), remove the catalyst by filtration.[4]
-
Concentrate the filtrate using a rotary evaporator to remove the methanol.[4]
-
The resulting product, this compound, is obtained as a yellow solid (18.5 g, 94% yield).[4]
Purification:
If necessary, the product can be further purified by recrystallization from water or ethanol, or by sublimation under vacuum.[4]
Protocol 2: Reduction of 6-nitro-1H-indazole using Iron
An alternative method for the reduction of the nitro group involves the use of iron metal in the presence of an aqueous solution of ammonium chloride.[6]
Materials:
-
6-nitro-1H-indazole
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Reaction flask with reflux condenser
-
Heating and stirring apparatus
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a stirred solution of 6-nitro-1H-indazole (1.0 equivalent) in a mixture of ethanol and water, add iron powder (5.0 equivalents) and ammonium chloride (4.0 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol and isolate the product.
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow for the synthesis of this compound.
Caption: Synthesis of this compound from 6-nitro-1H-indazole.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. nbinno.com [nbinno.com]
- 4. 6-Aminoindazole | 6967-12-0 [chemicalbook.com]
- 5. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 1H-Indazol-6-amine in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful utilization of 1H-Indazol-6-amine in Suzuki-Miyaura cross-coupling reactions. The indazole scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 6-position via C-C bond formation opens avenues for the synthesis of novel compounds with potential therapeutic applications.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. For heteroaromatic amines like this compound, direct participation in the Suzuki reaction is not feasible. A common strategy involves the conversion of the amine to a halide, which then serves as the substrate for the coupling reaction. Furthermore, the presence of the free amino group and the acidic N-H of the indazole ring can interfere with the catalytic cycle. Therefore, protection of these functional groups is crucial for achieving high yields and clean reaction profiles.
This guide outlines a comprehensive workflow, including the halogenation of this compound, protection of the amino and indazole nitrogen, the Suzuki coupling reaction, and final deprotection to yield the desired 6-aryl-1H-indazol-6-amine derivatives.
Overall Synthetic Workflow
The overall strategy for utilizing this compound in Suzuki coupling reactions is depicted below. It involves a four-step process: iodination of the starting material, protection of the reactive amine and indazole nitrogen moieties, the core Suzuki-Miyaura coupling, and the final deprotection step.
Caption: Synthetic workflow for the Suzuki coupling of this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-Iodo-1H-indazol-6-amine
This protocol describes the conversion of the amino group of this compound to an iodo group via a Sandmeyer-type reaction.
Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Iodine (I₂)
-
Deionized water
-
Ice
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of concentrated HCl and water at 0 °C (ice bath).
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature between 0 and 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (3.0 eq.) and a catalytic amount of iodine in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-Iodo-1H-indazol-6-amine.
Protocol 2: Di-Boc Protection of 6-Iodo-1H-indazol-6-amine
This protocol details the protection of both the indazole N-H and the 6-amino group using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
6-Iodo-1H-indazol-6-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-Iodo-1H-indazol-6-amine (1.0 eq.) in anhydrous acetonitrile or THF.
-
Add di-tert-butyl dicarbonate (2.5 eq.) and a catalytic amount of DMAP (0.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,6-Di-Boc-6-iodo-1H-indazole.
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the Suzuki coupling of the di-protected 6-iodo-indazole with a variety of arylboronic acids.[1]
Materials:
-
1,6-Di-Boc-6-iodo-1H-indazole
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)
-
Solvent (e.g., 1,4-Dioxane/water mixture, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add 1,6-Di-Boc-6-iodo-1H-indazole (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (1,4-dioxane/water, 4:1).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1,6-Di-Boc-6-aryl-1H-indazole.
Protocol 4: Deprotection of Di-Boc Protected Indazole
This protocol describes the removal of the Boc protecting groups to yield the final 6-aryl-1H-indazol-6-amine.
Materials:
-
1,6-Di-Boc-6-aryl-1H-indazole
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1,6-Di-Boc-6-aryl-1H-indazole (1.0 eq.) in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane/methanol.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.[2]
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the final compound by column chromatography or recrystallization.
Data Presentation
The following table summarizes representative quantitative data for Suzuki coupling reactions of N-protected halo-indazoles with various arylboronic acids, based on literature precedents.[1]
| Entry | Halogenated Indazole Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-Boc-5-bromo-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O | 80 | 2 | 85 |
| 2 | N-Ethyl-5-bromo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | 92 |
| 3 | N-Boc-5-bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME/H₂O | 80 | 2 | 78 |
| 4 | N-Acetyl-5-bromo-1H-indazole | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |
| 5 | N-THP-6-iodo-1H-indazole | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 6 | 88 |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Logical Relationship of the Synthetic Strategy
This diagram outlines the logical progression from the starting material to the final product, highlighting the key transformations involved.
Caption: Logical workflow of the synthetic strategy.
References
Application Notes and Protocols for N-alkylation of 1H-Indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-alkylation of 1H-Indazol-6-amine, a critical transformation in the synthesis of various biologically active compounds. The regioselectivity of N-alkylation on the indazole scaffold, affording either N1 or N2 isomers, is a significant challenge that is influenced by the choice of reagents and reaction conditions. These protocols offer guidance on achieving different regioselective outcomes.
Introduction
The indazole core is a privileged scaffold in medicinal chemistry. The N-alkylation of indazoles is a common strategy to modulate their physicochemical and pharmacological properties. However, the presence of two nucleophilic nitrogen atoms in the indazole ring often leads to the formation of a mixture of N1 and N2 regioisomers. The 6-amino substituent on the indazole ring can further influence the electronic properties and reactivity of the molecule. This document outlines both an indirect, two-step method via a 6-nitroindazole intermediate and direct N-alkylation protocols for this compound.
Factors Influencing Regioselectivity
The regiochemical outcome of the N-alkylation of indazoles is a delicate balance of several factors:
-
Base: Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) tend to favor the thermodynamically more stable N1-alkylated product. Weaker bases such as potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to a mixture of N1 and N2 isomers.
-
Solvent: The choice of solvent can influence the solubility of the indazole salt and the nature of the ion pairing, thereby affecting the regioselectivity.
-
Alkylating Agent: The nature of the alkylating agent (e.g., alkyl halide, tosylate) can also play a role in the reaction outcome.
-
Substituents: Electron-donating or withdrawing groups on the indazole ring can alter the nucleophilicity of the N1 and N2 positions. Steric hindrance, particularly from a C7 substituent, can favor N2 alkylation.
Indirect N-Alkylation via 6-Nitroindazole
A documented approach to synthesize N-alkylated 6-aminoindazoles involves the N-alkylation of 6-nitroindazole followed by the reduction of the nitro group. This method has the advantage of avoiding potential side reactions at the 6-amino position during the alkylation step.
Experimental Workflow: Indirect N-Alkylation
The Versatility of 1H-Indazol-6-amine: A Key Building Block for Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold, and specifically its 6-amino derivative, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of kinase inhibitors is a major focus of modern drug discovery. This document provides detailed application notes and protocols for utilizing 1H-Indazol-6-amine as a versatile building block in the design and synthesis of novel kinase inhibitors.
Application Notes
This compound offers a unique combination of structural features that make it an ideal starting point for kinase inhibitor development. The indazole ring system can effectively mimic the purine core of ATP, the natural substrate for kinases, allowing it to bind to the highly conserved ATP-binding pocket. The 6-amino group provides a convenient handle for synthetic modification, enabling the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic properties.
Derivatives of this compound have demonstrated inhibitory activity against a range of kinases implicated in oncology, including Polo-like Kinase 4 (PLK4), Fibroblast Growth Factor Receptors (FGFRs), and p21-activated kinase 1 (PAK1).[4][5][6] For instance, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized as highly potent PLK4 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[4]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various kinase inhibitors derived from the 1H-indazole scaffold.
Table 1: Inhibitory Activity of N-(1H-Indazol-6-yl)benzenesulfonamide Derivatives against PLK4 [4]
| Compound | Modification | PLK4 IC50 (nM) | MCF-7 Proliferation IC50 (µM) |
| K01 | Benzenesulfonamide fragment | 977.6 | - |
| K17 | Substituted benzene ring | 0.3 | - |
| K22 | Further modification of solvent-exposed region | 0.1 | 1.3 |
| Axitinib | Pan-VEGFR inhibitor (Reference) | 6.5 | - |
| CFI-400945 | Indazole PLK4 inhibitor (Reference) | 2.8 | - |
Table 2: Antiproliferative Activity of 6-Substituted Amino-1H-indazole Derivatives [7]
| Compound | Substituent | HCT116 IC50 (µM) | MRC5 IC50 (µM) |
| 9f | N-(4-fluorobenzyl) | 14.3 ± 4.4 | >100 |
Table 3: Inhibitory Activity of 1H-Indazole-3-carboxamide Derivatives against PAK1 [5]
| Compound | Target Kinase | IC50 (nM) |
| 30l | PAK1 | 9.8 |
Experimental Protocols
General Synthesis of N-(1H-Indazol-6-yl)benzenesulfonamide Derivatives[5]
This protocol outlines a general procedure for the synthesis of N-(1H-Indazol-6-yl)benzenesulfonamide derivatives, which have shown potent PLK4 inhibitory activity.
Materials:
-
This compound
-
Substituted benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of pyridine and DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the substituted benzenesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry.
In Vitro Kinase Assay (General Protocol)[8][9]
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2)
-
Peptide substrate
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing the kinase and its specific peptide substrate in the kinase buffer.
-
Add the test compound at various concentrations to the wells of a 384-well plate. Include a DMSO control.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30-37 °C for a specified period (e.g., 20-60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)[10][11]
This protocol describes a method to evaluate the antiproliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Visualizations
Caption: General workflow for the synthesis and evaluation of this compound based kinase inhibitors.
Caption: Simplified signaling pathways targeted by this compound derived kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: 1H-Indazol-6-amine in Fragment-Based Drug Design
Introduction
The 1H-indazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Within the paradigm of Fragment-Based Drug Design (FBDD), the 1H-indazole moiety, and specifically derivatives like 1H-Indazol-6-amine, serve as high-value starting points for developing potent and selective inhibitors.[2] This is particularly true for protein kinase inhibitors, where the indazole core can act as a bioisostere for indole or phenol and form critical hydrogen bond interactions with the hinge region of the kinase active site.[2][3] The 6-amino group provides a versatile chemical handle for synthetic elaboration, allowing for fragment "growing" or "linking" strategies to enhance binding affinity and selectivity.[4][5]
The FBDD approach leverages the high "hit rate" of small, low-complexity molecules (<300 Da) to efficiently explore the chemical space of a biological target.[4] These initial fragment hits, though often exhibiting weak binding (in the high µM to mM range), bind efficiently and can be optimized into potent lead compounds.
Figure 1. General workflow for Fragment-Based Drug Design (FBDD).
Applications & Quantitative Data
Derivatives of this compound have been successfully employed as fragments to develop potent inhibitors against several important protein kinase targets implicated in oncology and other diseases. The amino group at the 6-position serves as a key vector for synthetic modification to improve potency and selectivity.
Targeting the PI3K/PDK1/AKT Signaling Pathway
The PI3K/PDK1/AKT pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth; its hyperactivation is a hallmark of many human cancers.[6][7] Phosphoinositide-Dependent Kinase-1 (PDK1) is a master kinase that activates AKT and other AGC kinases, making it an attractive target for cancer therapy.[8][9] Fragment-based approaches using an indazole core have led to the discovery of potent PDK1 inhibitors.[10]
Figure 2. Simplified PDK1/AKT signaling pathway targeted by indazole-based inhibitors.
Targeting Other Kinases
The versatility of the 1H-indazole scaffold has been demonstrated in the development of inhibitors for a range of other kinases, including AXL, PAK1, and FGFR.
-
AXL Kinase: A receptor tyrosine kinase in the TAM family, AXL's upregulation is associated with poor prognosis and drug resistance in many cancers. Its signaling impacts cell survival, migration, and proliferation through pathways like PI3K/AKT and MAPK/ERK.[11][12][13]
-
PAK1 Kinase: p21-activated kinase 1 (PAK1) is linked to tumor progression, migration, and invasion.[14]
-
FGFR: Fibroblast growth factor receptors are key players in cell proliferation and differentiation, and their aberrant activation is linked to cancer.[1]
Summary of Inhibitory Activities
The following table summarizes quantitative data for various anticancer agents derived from 1H-indazole scaffolds, illustrating the evolution from initial hits to potent inhibitors.
| Compound Class/Derivative | Target Kinase | Reported Activity (IC₅₀) | Cell Line (for cellular activity) | Reference |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | Not Specified | 14.3 µM (antiproliferative) | HCT116 (colorectal) | [15] |
| 1H-benzo[d]imidazol-2-yl)-1H-indazol (Cmpd 32) | PDK1 | 80 nM | - | [10] |
| 1H-benzo[d]imidazol-2-yl)-1H-indazol (Cmpd 35) | PDK1 | 94 nM | - | [10] |
| 1H-indazole-3-carboxamide (Cmpd 30l) | PAK1 | 9.8 nM | - | [14] |
| 1H-indazol-3-amine derivative (Cmpd 89) | Bcr-AblT315I | 0.45 µM | K562 (leukemia) | [1] |
| Piperazine-indazole hybrid (Cmpd 6o) | Not Specified | 5.15 µM (antiproliferative) | K562 (leukemia) | [3][16] |
Fragment Optimization Strategies
Once a fragment hit like this compound is identified and its binding mode is determined (typically by X-ray crystallography), the next step is to increase its affinity. Two common strategies are employed:
-
Fragment Growing : This involves adding chemical substituents to the core fragment to make new interactions with unoccupied pockets of the binding site.[4][5][17]
-
Fragment Linking : This strategy is used when two different fragments are found to bind in adjacent pockets. A chemical linker is designed to connect them into a single, higher-affinity molecule.[18][19]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. biosolveit.de [biosolveit.de]
- 5. lifechemicals.com [lifechemicals.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphoinositide-dependent kinase-1 - Wikipedia [en.wikipedia.org]
- 9. sdbonline.org [sdbonline.org]
- 10. Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 14. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 18. Development of potent inhibitors by fragment-linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of 1H-Indazol-6-amine Derivatives in Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and anticancer evaluation of 1H-Indazol-6-amine derivatives. The indazole scaffold is a prominent feature in numerous small-molecule anticancer agents, and derivatives of this compound have demonstrated significant potential in preclinical studies. These compounds have been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, often through the modulation of key signaling pathways involved in cell cycle progression and apoptosis.[1][2][3][4] This guide offers detailed protocols for synthesis and biological evaluation, alongside data presentation and visualization to support researchers in this promising area of drug discovery.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit 50% of cell growth, are presented to allow for easy comparison of cytotoxic potency.
Table 1: IC50 Values (µM) of N-substituted this compound Derivatives [1][2]
| Compound | HCT116 (Colon) | A549 (Lung) | SK-HEP-1 (Liver) | SNU-638 (Gastric) | MRC5 (Normal Lung) |
| 9f (N-(4-fluorobenzyl)-1H-indazol-6-amine) | 14.3 ± 4.4 | - | - | - | >100 |
| Etoposide (Control) | - | - | - | - | - |
Data presented as mean ± standard deviation from multiple experiments.
Table 2: IC50 Values (µM) of N-substituted 1,3-dimethyl-1H-Indazol-6-amine Derivatives [5][6][7]
| Compound | HCT116 (Colon) | A549 (Lung) | SK-HEP-1 (Liver) | SNU-638 (Gastric) | MDA-MB-231 (Breast) | MRC5 (Normal Lung) |
| 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) | 0.4 ± 0.3 | 0.7 | - | 1.0 | - | 11.8 |
| 29 | - | 1.3 | - | 1.5 | - | - |
| 30 | - | 1.1 | - | 1.3 | - | - |
| 34 | - | 1.0 | - | 1.2 | - | >20 |
| 37 | - | 0.8 | - | 0.7 | - | >20 |
| 22 | - | - | - | - | - | >20 |
| Etoposide (Control) | - | - | - | - | - | - |
Data presented as mean ± standard deviation where available.
Table 3: IC50 Values (µM) of other Indazole Derivatives [8][9]
| Compound | A549 (Lung) | K562 (Leukemia) | PC-3 (Prostate) | Hep-G2 (Liver) | HEK-293 (Normal Kidney) |
| 6o | - | 5.15 | - | - | 33.2 |
| Doxorubicin (Control) | - | - | - | - | - |
Data presented for the most promising compound from the study.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and their subsequent evaluation for anticancer activity.
Protocol 1: General Synthesis of N-substituted this compound Derivatives
This protocol outlines a common synthetic route involving reductive amination.[1][2]
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of DCM and MeOH.
-
Add the substituted benzaldehyde (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted this compound derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay
This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][2]
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, SK-HEP-1, SNU-638)
-
Normal human cell line for selectivity assessment (e.g., MRC5)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized indazole derivatives dissolved in DMSO
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the synthesized indazole derivatives (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
After incubation, gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add SRB solution to each well and incubate at room temperature for 10 minutes.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Add Tris base solution to each well to dissolve the protein-bound dye.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of indazole derivatives on the cell cycle distribution of cancer cells.[5][7]
Materials:
-
Cancer cell line of interest
-
Synthesized indazole derivative
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Phosphate-buffered saline (PBS)
-
70% ethanol, cold
-
Flow cytometer
Procedure:
-
Treat cancer cells with the indazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry, measuring the fluorescence of the PI-stained DNA.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This assay determines if the synthesized compounds induce programmed cell death (apoptosis) in cancer cells.[8][9]
Materials:
-
Cancer cell line of interest
-
Synthesized indazole derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cancer cells with the indazole derivative at various concentrations for a defined period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
The following diagrams illustrate key processes and pathways relevant to the synthesis and evaluation of this compound derivatives for anticancer studies.
Caption: Experimental workflow from synthesis to anticancer evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
Application Notes and Protocols for the Functionalization of the 1H-Indazol-6-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the 1H-Indazol-6-amine scaffold. This versatile heterocyclic compound is a key building block in medicinal chemistry, with its derivatives showing significant potential as therapeutic agents, particularly in oncology. The protocols outlined below cover key synthetic transformations, including N-alkylation, reductive amination, acetylation, and palladium-catalyzed cross-coupling reactions.
Introduction
The 1H-indazole core is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including potent kinase inhibition.[1] The 6-amino group of the this compound scaffold provides a crucial handle for introducing diverse chemical functionalities, enabling the systematic exploration of structure-activity relationships (SAR) to develop novel drug candidates. Functionalization at this position can significantly impact the pharmacological properties of the resulting molecules.
Data Presentation: Quantitative Overview of Functionalization Reactions
The following tables summarize typical reaction conditions and yields for various functionalization reactions of the this compound scaffold and its derivatives.
Table 1: N-Alkylation of 1H-Indazole Derivatives
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Pentyl bromide | NaH | THF | 0 to rt | - | >99 (N-1 selectivity) | [2] |
| n-Pentyl bromide | K₂CO₃ | DMF | 20 | 24 | 65 (N-1) | [3] |
| Methyl iodide | NaHMDS | THF | - | - | - | [4] |
| Alkyl Halides | Cs₂CO₃ | DMF | - | - | 50-95 | [5] |
Table 2: Reductive Amination of this compound
| Aldehyde/Ketone | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorobenzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | rt | 12 | 85 | [6] |
Table 3: Acetylation of Amines
| Substrate | Acetylating Agent | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | Acetic anhydride | Vinegar | rt | - | High | [7] |
| General Amines | Acetic anhydride | Solvent-free | 60 | Short | High | [6] |
Table 4: Buchwald-Hartrig Amination of 6-Bromo-1H-indazole
| Amine Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---| | Primary Amines | BrettPhos precatalyst | LiHMDS | THF | 65 | 12-24 | 75-95 |[7] | | Secondary Amines | RuPhos precatalyst | LiHMDS | THF | 65 | 12-24 | 80-98 |[7] |
Table 5: Suzuki-Miyaura Coupling of Bromo-Indazole Derivatives
| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 80-140 | 2-12 | Good to Excellent | [8] |
| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [9] |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | Good | [9] |
Experimental Protocols
N-Alkylation of the Indazole Ring
N-alkylation of the 1H-indazole ring can lead to a mixture of N1 and N2 isomers. The regioselectivity is influenced by the choice of base, solvent, and substituents on the indazole core.[3]
Protocol for N1-Selective Alkylation:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add this compound (1.0 equivalent) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired N1-alkylated indazole.[2]
Reductive Amination of the 6-Amino Group
Reductive amination is a versatile method for introducing substituents to the 6-amino position by reacting it with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.
Protocol for Reductive Amination:
-
To a solution of this compound (1.0 equivalent) and a selected aldehyde or ketone (1.1 equivalents) in a suitable solvent such as 1,2-dichloroethane or methanol, add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents).
-
The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by TLC.
-
Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane or ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting crude product is purified by flash column chromatography on silica gel to yield the N-substituted this compound.[6]
Acetylation of the 6-Amino Group
Acetylation is a straightforward method to introduce an acetyl group to the 6-amino functionality, which can serve as a protecting group or as a key structural motif in the final compound.
Protocol for Acetylation:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent like acetic acid or perform the reaction neat.
-
Add acetic anhydride (1.5 equivalents) to the mixture.
-
The reaction can be catalyzed by a weak acid like vinegar.[7]
-
Stir the mixture at room temperature or gently heat to 60 °C until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is diluted with water, and the precipitated product is collected by filtration.
-
The solid is washed with water and a small amount of cold ethanol and then dried to afford the N-acetyl-1H-indazol-6-amine.
Buchwald-Hartwig Amination of 6-Halo-1H-Indazole Derivatives
For the synthesis of N-aryl or N-heteroaryl derivatives, the Buchwald-Hartwig amination of a 6-halo-1H-indazole precursor is a powerful method.
Protocol for Buchwald-Hartwig Amination:
-
In an oven-dried Schlenk tube, combine 6-bromo-1H-indazole (1.0 equivalent), the desired primary or secondary amine (1.2 equivalents), a palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%), and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Seal the tube and heat the reaction mixture to 65 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify the crude product by silica gel column chromatography.[7]
Suzuki-Miyaura Coupling of 6-Halo-1H-Indazole Derivatives
The Suzuki-Miyaura coupling is an effective method for forming carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl substituents at the 6-position of the indazole ring.
Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add 6-bromo-1H-indazol-6-amine (1.0 equivalent), the desired aryl- or heteroarylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Add a solvent system, commonly a mixture of 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling an inert gas through it for 15-20 minutes.
-
Heat the mixture to 80-140 °C for 2-12 hours, with reaction progress monitored by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the 6-substituted-1H-indazol-6-amine.[8]
Signaling Pathways and Biological Relevance
Derivatives of the this compound scaffold have been extensively investigated as inhibitors of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Key signaling pathways targeted by these compounds include:
-
VEGFR Signaling: The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway is a critical regulator of angiogenesis. Inhibition of VEGFR signaling can block the formation of new blood vessels that supply tumors with nutrients and oxygen.[6]
-
c-Met Signaling: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are often dysregulated in cancer, promoting tumor growth, invasion, and metastasis.
-
AXL Signaling: The AXL receptor tyrosine kinase is implicated in tumor progression and the development of drug resistance.
The diagrams below illustrate these key signaling pathways.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 1H-Indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scalable synthesis of 1H-Indazol-6-amine, a key building block in the development of various pharmaceutical compounds, including kinase inhibitors for cancer therapy.[1][2] The primary synthetic route discussed involves the preparation of the precursor, 6-nitro-1H-indazole, followed by the reduction of the nitro group to the desired amine. Two effective and scalable methods for the nitro reduction are presented: catalytic hydrogenation and iron-mediated reduction. This guide includes comprehensive experimental protocols, a comparative analysis of the reduction methods, safety considerations for large-scale reactions, and visual workflows to ensure clarity and successful implementation.
Synthetic Strategy Overview
The scalable synthesis of this compound is a two-stage process. The first stage involves the synthesis of the intermediate, 6-nitro-1H-indazole, from a commercially available starting material. The second, and final, stage is the reduction of the 6-nitro group to afford the target 6-aminoindazole.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 6-Nitro-1H-indazole
A reliable method for the preparation of 6-Nitro-1H-indazole involves the nitrosation of 6-nitroindole.[3][4]
Experimental Protocol: Synthesis of 6-Nitro-1H-indazole from 6-Nitroindole
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |
| 6-Nitroindole | C₈H₆N₂O₂ | 162.15 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Hydrochloric Acid (2N) | HCl | 36.46 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| Brine | NaCl(aq) | - |
| Magnesium Sulfate | MgSO₄ | 120.37 |
| Deionized Water | H₂O | 18.02 |
Procedure:
-
Preparation of the Nitrosating Agent: In a suitable reaction vessel equipped with a stirrer and cooling bath, dissolve sodium nitrite in deionized water at 0 °C. Slowly add 2N aqueous hydrochloric acid to the solution while maintaining the temperature at 0 °C. Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes. Add N,N-dimethylformamide (DMF) to the mixture.[3]
-
Reaction with 6-Nitroindole: In a separate flask, prepare a solution of 6-nitroindole in DMF. Add the 6-nitroindole solution dropwise to the nitrosating agent mixture at 0 °C.[3]
-
Reaction Progression and Work-up: Heat the reaction mixture to 80 °C and stir for 6 hours. Upon completion (monitored by TLC), cool the mixture to room temperature. Extract the product with ethyl acetate. Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 6-Nitro-1H-indazole.
Stage 2: Scale-Up Reduction of 6-Nitro-1H-indazole
The reduction of the nitro group is the final and critical step in the synthesis of this compound. Below are two scalable protocols.
Method A: Catalytic Hydrogenation
This method is highly efficient and provides a high yield of the product.
| Parameter | Value |
| Starting Material | 6-Nitro-1H-indazole (25 g, 0.153 mol) |
| Catalyst | 10% Palladium on Carbon (2.0 g) |
| Solvent | Methanol |
| Hydrogen Pressure | 1 atm (balloon) or higher in a reactor |
| Reaction Time | Overnight |
| Product Yield | 18.5 g |
| Molar Yield | 94% |
| Purity (typical) | >98% (after recrystallization) |
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |
| 6-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 |
| 10% Palladium on Carbon | Pd/C | - |
| Methanol | CH₃OH | 32.04 |
| Hydrogen Gas | H₂ | 2.02 |
| Celite® | - | - |
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation reactor, suspend 6-nitro-1H-indazole and 10% Pd/C in methanol.
-
Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the reactor with hydrogen (initially to 1 atm, can be increased for faster reaction) and stir the mixture vigorously overnight at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.
-
Work-up: After the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to yield this compound as a solid. The crude product can be further purified by recrystallization from water or ethanol.[3][5]
Scaling up catalytic hydrogenation reactions requires strict safety protocols due to the use of flammable hydrogen gas and pyrophoric catalysts.
-
Hydrogen Handling: Ensure the hydrogenation area is well-ventilated and free of ignition sources. Use a properly functioning fume hood. All equipment should be grounded to prevent static discharge.
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use. Do not allow the catalyst to dry in the air. The filter cake should be kept wet with water or solvent.
-
Pressure and Equipment: Use a reactor that is rated for the intended pressure. Regularly inspect the reactor for any signs of wear or damage. A blast shield should be used for high-pressure reactions.
-
Inert Atmosphere: Always purge the reactor with an inert gas before introducing hydrogen and after the reaction is complete to remove any oxygen.
Method B: Iron-Mediated Reduction
This method provides a cost-effective and scalable alternative to catalytic hydrogenation.
| Parameter | Value |
| Starting Material | 6-Nitro-1H-indazole (1.0 equivalent) |
| Reducing Agent | Iron Powder (5.0 equivalents) |
| Additive | Ammonium Chloride (4.0 equivalents) |
| Solvent | Ethanol/Water mixture |
| Reaction Temperature | Reflux (approx. 80-90 °C) |
| Reaction Time | 2-4 hours |
| Product Yield | Moderate to Good |
| Purity (typical) | >95% (after work-up and purification) |
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |
| 6-Nitro-1H-indazole | C₇H₅N₃O₂ | 163.13 |
| Iron Powder | Fe | 55.85 |
| Ammonium Chloride | NH₄Cl | 53.49 |
| Ethanol | C₂H₅OH | 46.07 |
| Water | H₂O | 18.02 |
| Celite® | - | - |
Procedure:
-
Reaction Setup: To a stirred solution of 6-nitro-1H-indazole in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be extracted with a suitable organic solvent. The combined organic layers are then dried and concentrated to yield this compound. Further purification can be achieved by recrystallization.
Comparative Analysis of Reduction Methods
| Feature | Catalytic Hydrogenation (Pd/C) | Iron-Mediated Reduction |
| Yield | High (typically >90%) | Moderate to Good (typically 70-85%) |
| Purity | Generally very high, clean reaction profile. | Can have inorganic byproducts requiring thorough removal. |
| Scalability | Highly scalable, but requires specialized pressure equipment. | Easily scalable with standard reaction vessels. |
| Cost | Higher initial cost due to palladium catalyst. | Lower cost of reagents (iron and ammonium chloride). |
| Safety | Requires careful handling of hydrogen gas and pyrophoric catalyst. | Generates less hazardous byproducts. |
| Environmental Impact | Palladium is a heavy metal; catalyst recovery is important. | Iron salts are generally less toxic. |
Visualized Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The protocols described provide robust and scalable methods for the synthesis of this compound. The choice between catalytic hydrogenation and iron-mediated reduction will depend on the available equipment, budget, and safety infrastructure. For high-purity and high-yield requirements, catalytic hydrogenation is the preferred method, provided that appropriate safety measures are in place. The iron-mediated reduction offers a viable, lower-cost alternative that is also amenable to large-scale production. Careful planning and adherence to the outlined procedures will ensure the successful and safe synthesis of this important pharmaceutical intermediate.
References
Application of 1H-Indazol-6-amine in the Synthesis of Potent PLK4 Inhibitors for Cancer Therapy
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for the formation of the mitotic spindle and accurate chromosome segregation during cell division.[1][2] Overexpression of PLK4 has been observed in a variety of human cancers and is associated with centrosome amplification, genomic instability, and tumorigenesis.[2][3][4] This makes PLK4 a compelling target for the development of novel anticancer therapeutics. The 1H-indazole scaffold has emerged as a privileged structure in the design of kinase inhibitors, and derivatives of 1H-indazol-6-amine are key intermediates in the synthesis of potent and selective PLK4 inhibitors. This document provides detailed application notes and protocols for the synthesis and evaluation of such inhibitors.
Data Presentation: In Vitro Activity of Indazole-Based PLK4 Inhibitors
The following tables summarize the in vitro enzymatic and antiproliferative activities of representative PLK4 inhibitors derived from this compound precursors.
Table 1: Enzymatic Inhibition of PLK4 by N-(1H-indazol-6-yl)benzenesulfonamide Derivatives [5][6]
| Compound ID | R1 Group | PLK4 IC50 (nM) |
| K01 | H | 977.6 |
| K17 | 4-Cl | 0.3 |
| K22 | 4-CF3 | 0.1 |
Table 2: Antiproliferative Activity of Compound K22 [5][6]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 1.3 |
Table 3: Enzymatic Inhibition of PLK4 by (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine Derivatives [7]
| Compound ID | Aryl Group | PLK4 IC50 (nM) |
| 14a | Phenyl | 74.9 |
| 14i | 2-pyridyl | <1 |
| 14l | 3-pyridyl | 4.3 |
| 14m | 4-pyridyl | 6.8 |
Table 4: Antiproliferative Activity of Compound 14i [7]
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-468 | PTEN-deficient Breast Cancer | 1.8 |
| MDA-MB-231 | PTEN-wild type Breast Cancer | 3.5 |
Experimental Protocols
General Synthetic Scheme for N-(1H-indazol-6-yl)benzenesulfonamide Derivatives
A general synthetic route to N-(1H-indazol-6-yl)benzenesulfonamide-based PLK4 inhibitors starts with the protection of the indazole nitrogen, followed by a coupling reaction with a substituted benzenesulfonyl chloride, and subsequent deprotection.
Detailed Protocol for the Synthesis of Compound K22[5][6]
Step 1: Synthesis of 6-nitro-1H-indazole Detailed procedures for the synthesis of the starting material, 6-nitro-1H-indazole, are widely available in the chemical literature.
Step 2: Protection of 6-nitro-1H-indazole To a solution of 6-nitro-1H-indazole in an appropriate solvent, add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate) and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC. The protected intermediate is then isolated and purified.
Step 3: Reduction of the Nitro Group The protected 6-nitro-1H-indazole is dissolved in a solvent such as ethanol, and a reducing agent (e.g., palladium on carbon under a hydrogen atmosphere or iron powder in the presence of ammonium chloride) is added. The reaction is stirred until the reduction of the nitro group to an amine is complete. The product, a protected this compound, is then purified.
Step 4: Sulfonylation The protected this compound is dissolved in a suitable solvent (e.g., pyridine or dichloromethane) and cooled in an ice bath. The desired substituted benzenesulfonyl chloride (e.g., 4-(trifluoromethyl)benzenesulfonyl chloride for K22) is added portion-wise. The reaction is stirred at room temperature until completion. The resulting protected N-(1H-indazol-6-yl)benzenesulfonamide is then isolated.
Step 5: Deprotection The protecting group is removed under appropriate conditions. For example, a Boc protecting group can be removed by treatment with trifluoroacetic acid in dichloromethane. The final product, such as compound K22, is then purified by column chromatography or recrystallization.[5]
General Synthetic Scheme for (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine Derivatives
The synthesis of this class of inhibitors involves a key Heck coupling reaction between a halogenated indazole derivative and a vinyl-substituted aryl or heteroaryl compound.
Detailed Protocol for the Synthesis of Compound 14i[7]
Step 1: Synthesis of 6-bromo-3-iodo-1H-indazole This starting material can be synthesized from commercially available precursors following established literature procedures.
Step 2: Protection of 6-bromo-3-iodo-1H-indazole The indazole nitrogen of 6-bromo-3-iodo-1H-indazole is protected, for instance, with a tetrahydropyranyl (THP) group, to yield 6-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Step 3: Heck Coupling The protected 6-bromo-3-iodo-1H-indazole is subjected to a Heck coupling reaction with 2-vinylpyridine in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent mixture like DME/H2O. This step selectively forms the vinyl linkage at the 3-position of the indazole.
Step 4: Suzuki Coupling The resulting (E)-6-bromo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is then used in a Suzuki coupling reaction with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine. This reaction is catalyzed by a palladium catalyst (e.g., Pd(dppf)Cl2) in the presence of a base to introduce the 2-aminopyrimidine moiety at the 6-position of the indazole.
Step 5: Deprotection The final step involves the removal of the THP protecting group, typically under acidic conditions (e.g., using HCl in methanol), to yield the final product, compound 14i.[7]
Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Indazol-6-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1H-Indazol-6-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is the reduction of a 6-nitro-1H-indazole precursor. This transformation is reliable and can be achieved through several reduction methods, including catalytic hydrogenation, or using metal reagents like tin(II) chloride or iron in an acidic medium.[1][2][3]
Q2: I am having trouble with the synthesis of the 6-nitro-1H-indazole precursor. What are the common challenges?
A2: A common route to 6-nitro-1H-indazole involves the diazotization of 2-methyl-5-nitroaniline followed by intramolecular cyclization.[4][5] Key challenges in this step include:
-
Low Yields: Incomplete diazotization or side reactions can lead to lower than expected yields. Careful control of temperature and the rate of reagent addition is crucial.[4]
-
Formation of Tarry Byproducts: Overheating during diazotization can lead to decomposition and the formation of tarry substances, which can complicate purification.[4]
-
Impurity Profile: The purity of the starting aniline derivative is critical. Impurities in the starting material can carry through to the final product.
Q3: What are the typical impurities I might encounter in the final this compound product?
A3: Potential impurities in the final product can include:
-
Unreacted 6-nitro-1H-indazole: Incomplete reduction will leave residual starting material.
-
Intermediates from nitro reduction: Depending on the reduction method and conditions, intermediates such as nitroso or hydroxylamine derivatives may be present.[1]
-
Metal residues: If using tin or iron reagents, residual metal salts can contaminate the product if the workup is not thorough.
-
Isomeric byproducts: If the synthesis of the indazole core is not well-controlled, other isomers may form.
Q4: How can I purify the final this compound?
A4: Purification of this compound typically involves the following methods:
-
Aqueous workup: After the reaction, an aqueous workup is essential to remove inorganic salts and other water-soluble impurities. For amines, washing with a dilute acid solution can help remove basic impurities, while a basic wash can remove acidic impurities.
-
Column chromatography: Silica gel column chromatography is a common and effective method for separating the desired amine from unreacted starting materials and side products.[6][7]
-
Recrystallization: Recrystallization from a suitable solvent system can be used to obtain highly pure crystalline this compound.[6]
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst (Catalytic Hydrogenation) | - Use fresh, high-quality catalyst (e.g., Pd/C). - Ensure the catalyst has not been exposed to air or moisture for extended periods. - Consider using a different catalyst or increasing the catalyst loading. |
| Poor Quality Reducing Agent (Metal Reductions) | - For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), use finely powdered and, if necessary, activated metal.[1] - Ensure reagents like tin(II) chloride are not old or decomposed. |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Extend the reaction time or moderately increase the temperature if the reaction is sluggish.[1] |
| Poor Solubility of Starting Material | - Ensure the 6-nitro-1H-indazole is fully dissolved in the reaction solvent. - Consider using a co-solvent system (e.g., ethanol/water) to improve solubility.[1] |
Problem 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Partial Reduction of the Nitro Group | - The reduction of a nitro group proceeds through several intermediates (nitroso, hydroxylamine). Incomplete reaction can lead to their presence in the final product.[1] - Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.[1] |
| Formation of Azoxy or Azo Compounds | - Overheating during the reduction, especially with metal/acid methods, can promote the formation of dimeric species like azoxy and azo compounds.[1] - Maintain careful temperature control throughout the reaction. |
| Reduction of Other Functional Groups | - If your 6-nitro-1H-indazole precursor contains other reducible functional groups (e.g., aldehydes, ketones, esters), they may also be reduced depending on the chosen method. - Catalytic hydrogenation can be less selective. Metal reductions in acidic media (e.g., SnCl₂, Fe) are often more chemoselective for the nitro group.[8] |
Experimental Protocols
Synthesis of 6-Nitro-1H-indazole
A common precursor for this compound is 6-nitro-1H-indazole. A representative synthesis starts from 2-methyl-5-nitroaniline.
Reaction: Diazotization of 2-methyl-5-nitroaniline followed by intramolecular cyclization.
Procedure:
-
Dissolve 2-methyl-5-nitroaniline in glacial acetic acid.[4]
-
Cool the solution to 15-20°C.[4]
-
Add a solution of sodium nitrite in water in one portion. The temperature should be kept below 25°C.[4]
-
Stir the mixture for a short period and then allow it to stand at room temperature for several days to ensure complete cyclization.[4]
-
Concentrate the solution under reduced pressure.
-
Dilute the residue with water to precipitate the crude product.[4]
-
Collect the solid by filtration and purify by chromatography.
A reported yield for a similar synthesis of 3-methyl-6-nitro-1H-indazole from 2-ethyl-5-nitroaniline is around 40.5%.[5]
Reduction of 6-Nitro-1H-indazole to this compound
Below are protocols for three common methods for the reduction of the nitro group.
Method 1: Catalytic Hydrogenation
| Parameter | Value |
| Reagents | 6-nitro-1H-indazole, 10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂) |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
| Reaction Time | Typically overnight |
| Reported Yield | ~94%[3] |
Procedure:
-
Dissolve 6-nitro-1H-indazole in methanol.
-
Add 10% Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature overnight.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Method 2: Reduction with Tin(II) Chloride (SnCl₂)
| Parameter | Value |
| Reagents | 6-nitro-1H-indazole, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl) |
| Solvent | Ethanol or 2-methoxyethyl ether |
| Temperature | 0°C to reflux |
| Reaction Time | 15 minutes to several hours |
| Reported Yield | High (a similar reduction of 3-methyl-6-nitroindazole gave a 92% yield of the HCl salt)[5] |
Procedure:
-
Suspend 6-nitro-1H-indazole in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated HCl dropwise at 0°C.
-
After the addition, the reaction mixture can be stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize it with a strong base (e.g., NaOH solution) to precipitate the tin salts.
-
Filter the mixture to remove the inorganic solids.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify as needed.
Method 3: Reduction with Iron (Fe) in Acidic Medium
| Parameter | Value |
| Reagents | 6-nitro-1H-indazole, Iron powder, Acetic Acid or Ammonium Chloride |
| Solvent | Ethanol/Water mixture or Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Reported Yield | 75-90%[9] |
Procedure:
-
To a solution of 6-nitro-1H-indazole in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and filter it through celite to remove the iron residues.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the remaining aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.
-
Purify as required.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 1H-Indazol-6-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance yield and address common challenges in reactions involving 1H-Indazol-6-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the typical yields?
A1: The most prevalent method for synthesizing this compound is the reduction of 6-nitro-1H-indazole. This transformation is a critical step and can be achieved through several reliable methods, with yields varying depending on the chosen reducing agent and reaction conditions.
Q2: What are the key challenges and side reactions to consider during the synthesis of this compound?
A2: The primary challenges in the synthesis of this compound from 6-nitro-1H-indazole revolve around ensuring complete reduction of the nitro group while avoiding over-reduction or formation of impurities. In subsequent functionalization reactions, such as palladium-catalyzed cross-couplings, common issues include low conversion rates, catalyst deactivation, and the formation of byproducts like dehalogenated compounds.[1] The unprotected N-H of the indazole ring can sometimes interfere with the catalytic cycle in these reactions.[1]
Q3: How can I purify crude this compound?
A3: Purification of this compound and its derivatives is typically achieved using standard laboratory techniques. Column chromatography on silica gel is a common method for separating the desired product from unreacted starting materials, reagents, and side products. Recrystallization can be employed as a final step to obtain a highly pure product.
Troubleshooting Guides
Guide 1: Synthesis of this compound via Reduction of 6-Nitro-1H-indazole
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | - Insufficient amount of reducing agent.- Inactive catalyst (for catalytic hydrogenation).- Insufficient reaction time or temperature. | - Increase the molar equivalents of the reducing agent.- Use fresh, high-quality catalyst.- Extend the reaction time and/or moderately increase the temperature, monitoring by TLC. |
| Low Yield | - Product loss during workup.- Formation of side products due to over-reduction. | - Ensure proper pH adjustment during workup to maximize product precipitation or extraction.- Carefully control the reaction conditions (temperature, pressure for hydrogenation) to avoid undesired side reactions. |
| Product is difficult to isolate | - Product is highly soluble in the reaction solvent. | - After reaction completion, concentrate the reaction mixture and attempt precipitation by adding a non-polar co-solvent. |
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | - Catalyst deactivation.- Inappropriate ligand or base.- Impure reagents or solvents. | - Ensure rigorous exclusion of air and moisture by using anhydrous, degassed solvents and performing the reaction under an inert atmosphere (Argon or Nitrogen).[1]- Screen different bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) and strong, non-nucleophilic bases (e.g., LiHMDS, NaOtBu).[2]- Use high-purity starting materials, reagents, and solvents.[1] |
| Formation of Dehalogenated Byproduct | - Presence of proton sources (e.g., water).- Reaction temperature is too high. | - Use anhydrous and thoroughly degassed solvents and reagents.[1]- Run the reaction at the lowest effective temperature.[1] |
| Formation of Side Products from Reaction at the Indazole N-H | - The unprotected N-H of the indazole interferes with the catalyst. | - Consider protecting the indazole nitrogen with a suitable protecting group (e.g., BOC, SEM) to ensure regioselectivity.[2] |
Quantitative Data Summary
The yield of this compound synthesis is highly dependent on the chosen reduction method for 6-nitro-1H-indazole. The following table summarizes typical yields for different methods.
| Reduction Method | Reagents | Typical Yield | Reference |
| Catalytic Hydrogenation | H₂, Pd/C | High | [3] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | Good to High | [3] |
| Iron Reduction | Fe, NH₄Cl | Good | [4] |
For subsequent Buchwald-Hartwig amination of 6-bromo-1H-indazole, the choice of ligand and base is critical for achieving high yields.
| Amine Type | Catalyst/Ligand | Base | Typical Yield | Reference |
| Primary Amines | BrettPhos precatalyst | LiHMDS | Good to Excellent | [2] |
| Secondary Amines | RuPhos precatalyst | LiHMDS | Good to Excellent | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of 6-Nitro-1H-indazole with Tin(II) Chloride
-
Preparation: In a round-bottom flask, suspend 6-nitro-1H-indazole (1.0 eq) in a suitable solvent like ethanol.
-
Addition of Reducing Agent: To the suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid. The addition may be exothermic and should be done carefully.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture. Carefully neutralize the acid with a base (e.g., concentrated NaOH solution) until the solution is strongly basic. This will precipitate tin salts.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 6-Bromo-1H-indazole[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 eq), the desired amine (1.2 eq), the palladium precatalyst (e.g., RuPhos precatalyst, 2 mol%), and a base (e.g., LiHMDS, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 65 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for Buchwald-Hartwig amination.
Caption: Proposed signaling pathway for an anticancer 1H-indazole derivative.[5]
References
Technical Support Center: Purification of 1H-Indazol-6-amine
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1H-Indazol-6-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two most common and effective methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is frequently used to isolate the compound from crude reaction mixtures, while recrystallization is excellent for achieving high purity, especially for solid products.[1][2] For particularly challenging separations or to obtain analytical-grade material, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.[3]
Q2: What are the potential impurities I might encounter during the purification of this compound?
A2: Impurities can originate from various sources throughout the synthesis and purification process. Common impurities include:
-
Unreacted Starting Materials: Precursors from the synthesis that were not fully consumed.
-
Reagents and Catalysts: Residual reagents, catalysts (like palladium), or bases used in the synthetic steps.[1][4]
-
Byproducts: Unwanted products from side reactions. A common issue in indazole synthesis is the formation of regioisomers, which can be challenging to separate.[1][3]
-
Residual Solvents: Solvents used in the reaction or the purification process that are not completely removed.[3]
-
Degradation Products: The compound may degrade if not handled or stored properly, for example, when exposed to light or moisture.[3]
Q3: What level of purity can I realistically achieve for this compound?
A3: Commercially available this compound is typically offered at a purity of 98% or higher. Through careful execution of column chromatography followed by one or more recrystallization steps, achieving a purity of ≥98% is a feasible goal in a laboratory setting.[1] For some related indazole compounds, purities as high as 95-96% have been achieved through crystallization alone, without the need for chromatography.[5]
Purification Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product from Impurities | 1. Inappropriate Solvent System (Eluent): The polarity of the eluent may not be optimal for separating the target compound from its impurities. 2. Incorrect Stationary Phase: While silica gel is common, it may not be suitable for all separations. 3. Column Overloading: Too much crude material was loaded onto the column. | 1. Optimize Eluent: Use Thin-Layer Chromatography (TLC) to test various solvent mixtures (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) to find the best separation conditions.[1][2] 2. Change Stationary Phase: Consider using alumina or a reverse-phase C18 column if silica gel fails to provide adequate separation.[1] 3. Reduce Load: Decrease the amount of crude product applied to the column.[1] |
| Streaking or Tailing of the Product Band | 1. Low Solubility: The compound may be sparingly soluble in the chosen eluent. 2. Strong Interaction with Stationary Phase: The amine group in this compound can interact strongly with the acidic silica gel. 3. Improperly Packed Column: Channels or cracks in the stationary phase can lead to an uneven flow. | 1. Modify Eluent: Add a small amount of a more polar solvent to the eluent to improve solubility. 2. Add a Modifier: For amine-containing compounds, adding a small amount of triethylamine (e.g., 0.1-1%) or ammonia to the eluent can prevent tailing by neutralizing the acidic sites on the silica gel.[1] 3. Repack Column: Ensure the column is packed uniformly without any cracks or air bubbles.[1] |
| Low Recovery of Purified Product | 1. Product Adsorbed on Silica: The compound may be irreversibly adsorbed onto the stationary phase. 2. Fractions Mixed: Pure fractions may have been inadvertently mixed with impure ones. | 1. Increase Eluent Polarity: After eluting the main product, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed material. 2. Careful Fraction Monitoring: Monitor fractions closely using TLC to ensure accurate pooling of pure fractions. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Crystal Formation Upon Cooling | 1. Solution is Too Dilute: Too much solvent was used to dissolve the crude product. 2. Inappropriate Solvent: The compound is too soluble in the chosen solvent, even at low temperatures. | 1. Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[6] 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.[1] 3. Use an Anti-Solvent: Slowly add a solvent in which the compound is insoluble (an anti-solvent) to the solution until it becomes cloudy, then warm slightly to redissolve and cool slowly.[1][6] |
| Oily Precipitate Forms Instead of Crystals ("Oiling Out") | 1. Low Melting Point: The compound's melting point may be lower than the boiling point of the solvent. 2. High Impurity Level: Significant impurities can depress the melting point and interfere with crystal lattice formation. 3. Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution as a supersaturated oil. | 1. Use a Lower-Boiling Solvent: Select a solvent or solvent mixture with a lower boiling point.[1] 2. Preliminary Purification: Clean the crude material by column chromatography first to remove the bulk of impurities.[1] 3. Slow Down Cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Insulating the flask can help.[6] |
| Low Recovery of Purified Product | 1. Excessive Solvent: Using too much solvent for dissolution. 2. Significant Solubility in Cold Solvent: The compound remains partially soluble even at low temperatures. 3. Premature Crystallization: The product crystallizes on the filter paper during hot filtration. | 1. Use Minimal Solvent: Use the minimum amount of hot solvent required to just dissolve the compound.[1] 2. Maximize Precipitation: Cool the solution thoroughly in an ice bath for an adequate amount of time to maximize crystal formation.[6] 3. Pre-heat Apparatus: Pre-heat the filtration funnel and flask to prevent the product from crashing out during hot filtration.[1] |
| Crystals are Discolored or Appear Impure | 1. Colored Impurities: The starting material contains colored impurities. 2. Co-precipitation of Soluble Impurities: Impurities are trapped within the crystal lattice of the product. | 1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the desired product.[6] 2. Slow Cooling: Ensure the cooling process is slow to allow for selective crystallization of the desired compound. A second recrystallization may be necessary.[6] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized using TLC analysis first.
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane or Dichloromethane).
-
Packing the Column: Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure. Drain the excess solvent until the solvent level is just above the silica surface.[1]
-
Loading the Sample:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully add it to the top of the silica gel.
-
Dry Loading: Alternatively, dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[1]
-
-
Elution: Begin elution with the least polar solvent system determined by TLC analysis. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or methanol) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which this compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents to test include ethanol, methanol, ethyl acetate, toluene, or mixtures with water or hexanes.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent, swirling and heating until the solid just dissolves.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.[1]
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical troubleshooting approach for purification issues.
References
Troubleshooting regioselectivity in 1H-Indazol-6-amine functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselective functionalization of 1H-Indazol-6-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites on this compound for functionalization?
A1: this compound has three primary nucleophilic sites that can participate in functionalization reactions such as alkylation and acylation: the N1 and N2 positions of the indazole ring and the exocyclic 6-amino group. The indazole ring exhibits annular tautomerism, with the 1H-tautomer generally being more thermodynamically stable. Direct functionalization often leads to a mixture of products, making regioselectivity a key challenge.
Q2: I am getting a mixture of N1 and N2 isomers during alkylation. How can I control the regioselectivity?
A2: The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions. Several factors, including the choice of base and solvent, as well as the steric and electronic properties of the electrophile and substituents on the indazole ring, play a crucial role.
-
For selective N1-alkylation: The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to strongly favor the formation of the N1-alkylated product. This is often the thermodynamically more stable isomer.
-
For selective N2-alkylation: While kinetically favored under certain conditions, achieving high N2 selectivity can be more challenging. The presence of electron-withdrawing groups on the indazole ring can favor N2 substitution. Some specific reagents and acidic conditions have also been reported to promote N2-alkylation.
Q3: My alkylation/acylation reaction is occurring on the 6-amino group instead of the indazole nitrogen. How can I prevent this?
A3: The exocyclic 6-amino group is also nucleophilic and can compete with the indazole nitrogens. To prevent reaction at the 6-amino group, a common strategy is to protect it before proceeding with the functionalization of the indazole ring. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and trifluoroacetyl. Alternatively, one can perform the N-alkylation on a precursor like 6-nitro-1H-indazole and then reduce the nitro group to the amine in a subsequent step.
Q4: How can I selectively functionalize the 6-amino group without affecting the indazole nitrogens?
A4: Selective acylation of the 6-amino group can often be achieved under specific conditions. For example, the use of acetic anhydride under basic conditions can lead to the formation of the corresponding 6-acetamidoindazole. The relative nucleophilicity of the amino group versus the indazole nitrogens can be exploited by careful selection of reagents and reaction conditions.
Q5: How can I confirm the regiochemistry of my substituted this compound product?
A5: Unambiguous structure determination of N1 and N2 isomers is typically achieved using nuclear magnetic resonance (NMR) spectroscopy. Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR (like HMBC and NOESY) can be used to distinguish between the isomers based on characteristic chemical shifts and through-space or through-bond correlations.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | Reaction conditions favor a mixture of kinetic and thermodynamic products. | To favor N1-alkylation: Use NaH in anhydrous THF. This generally yields the thermodynamically more stable N1 isomer. To favor N2-alkylation: Consider using Mitsunobu conditions, which have been shown to favor N2-alkylation for some indazole systems. The presence of an electron-withdrawing group at the C7 position can also strongly direct towards N2 substitution. |
| Reaction at the 6-Amino Group | The 6-amino group is competing as a nucleophile. | Protect the 6-amino group prior to indazole functionalization using a suitable protecting group like Boc or trifluoroacetyl. Alternatively, consider a synthetic route where the indazole nitrogen is functionalized on a 6-nitroindazole precursor, followed by reduction of the nitro group. |
| Low or No Reactivity | Steric hindrance from bulky substituents or a deactivated indazole ring. | Use a more reactive electrophile. Increase the reaction temperature, but monitor for potential side reactions and decomposition. Ensure the base is sufficiently strong to deprotonate the indazole. |
| Formation of Multiple Products (Alkylation/Acylation at multiple sites) | Use of an excess of the electrophile or harsh reaction conditions. | Use a stoichiometric amount of the alkylating or acylating agent (typically 1.05-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Perform the reaction at a lower temperature to improve selectivity. |
| Difficulty in Separating N1 and N2 Isomers | The isomers have very similar polarities. | Optimize flash column chromatography conditions (e.g., try different solvent systems, use a high-performance silica gel). If separation is still challenging, consider derivatizing the mixture to facilitate separation, followed by removal of the derivatizing group. |
Data on Regioselective Alkylation of Substituted Indazoles
The following table summarizes the regioselectivity observed in the alkylation of various substituted indazoles under different reaction conditions. While not specific to this compound, these examples provide valuable insights into controlling regioselectivity.
| Indazole Substrate | Electrophile | Base/Solvent | N1:N2 Ratio | Yield (%) |
| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH / THF | >99:1 | >99 |
| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH / THF | >99:1 | >99 |
| 3-COMe-1H-indazole | n-Pentyl bromide | NaH / THF | >99:1 | >99 |
| 7-NO2-1H-indazole | n-Pentyl bromide | NaH / THF | 4:96 | 94 |
| 7-CO2Me-1H-indazole | n-Pentyl bromide | NaH / THF | 2:98 | 91 |
| Methyl 1H-indazole-3-carboxylate | n-Pentanol | Mitsunobu (DIAD, PPh3) / THF | 1:2.5 | 78 (combined) |
Data adapted from analogous reactions in the literature.
Experimental Protocols
Protocol 1: Selective N1-Alkylation of a Substituted Indazole
This protocol is a general procedure for the N1-alkylation of an indazole using NaH in THF, which is expected to favor N1-alkylation for this compound (with a protected amino group).
-
Preparation: To a solution of the N-protected this compound (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or gently heat if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: Protection of the 6-Amino Group with Boc Anhydride
This protocol describes the protection of the 6-amino group of this compound.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and acetone.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc)2O (1.1-1.5 eq) to the solution. A base such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) can be added if using an organic solvent.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: If using an organic solvent, wash the reaction mixture with water and brine. If using an aqueous mixture, extract the product with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc protected product can be purified by column chromatography or recrystallization if necessary.
Protocol 3: Acylation of the 6-Amino Group
This protocol describes the acylation of the 6-amino group of this compound.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as DCM or pyridine.
-
Reagent Addition: Add a base such as triethylamine or pyridine. Cool the solution to 0 °C and slowly add the acylating agent (e.g., acetic anhydride or an acyl chloride, 1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction with water. If necessary, adjust the pH with a dilute acid or base. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the product by column chromatography or recrystallization.
Visualizations
Caption: Nucleophilic sites on this compound.
Caption: General workflow for selective functionalization.
Caption: Factors influencing N1 vs. N2 alkylation.
Byproducts in 1H-Indazol-6-amine reactions and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Indazol-6-amine and its derivatives. The following sections address common byproducts encountered during key synthetic transformations and provide detailed protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed on this compound?
A1: Common reactions involving this compound include N-alkylation, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, and functional group transformations of the amine group. These reactions are crucial for the synthesis of a wide range of biologically active compounds.
Q2: What are the major byproducts I should be aware of when working with this compound?
A2: The primary byproducts are highly dependent on the specific reaction being performed. Key byproducts include:
-
N-Alkylation: Formation of the undesired 2H-indazole isomer (N2-alkylation).[1][2][3][4]
-
Suzuki-Miyaura Coupling: Hydrodehalogenation (loss of the halide) and homocoupling of the boronic acid.[5]
-
Buchwald-Hartwig Amination: Reductive dehalogenation of the aryl halide starting material.[5][6]
Q3: How can I distinguish between the desired 1H- and undesired 2H-indazole isomers?
A3: Spectroscopic methods are the most reliable way to differentiate between N1 and N2 isomers. In ¹H NMR spectroscopy, the chemical shift of the protons on the alkyl group attached to the indazole nitrogen can be indicative. For 2H-indazoles, the protons on the N-alkyl group are often shifted downfield compared to the corresponding 1H-isomer. 2D NMR techniques like HMBC can also be used to establish the connectivity.[3][4] Additionally, the isomers can often be separated by chromatography (TLC, column chromatography, or HPLC), and may exhibit different UV-Vis spectra.
Troubleshooting Guides
N-Alkylation: Minimizing the 2H-Indazole Isomer
A frequent challenge in the N-alkylation of 1H-indazoles is the formation of the thermodynamically less stable but kinetically often competitive 2H-indazole isomer.[1][3][4] The ratio of N1 to N2 alkylation is influenced by the choice of base, solvent, and the nature of the electrophile.[1]
Troubleshooting Workflow for N-Alkylation
Caption: Troubleshooting workflow for minimizing N2-isomer formation in N-alkylation.
Quantitative Data on N-Alkylation Regioselectivity
The following table summarizes the influence of reaction conditions on the regioselectivity of N-alkylation for substituted indazoles.
| Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 3-Substituted 1H-Indazoles | Alkyl Bromide | NaH | THF | >99:1 | [2][4] |
| 1H-Indazole | n-Pentyl Bromide | NaH | THF | 1:1.3 | |
| 1H-Indazole | Various Alcohols | PPh₃, DIAD/DEAD | THF | N2 is often major | [5] |
| 7-NO₂-1H-Indazole | Alkyl Bromide | NaH | THF | 4:96 | [2][4] |
Experimental Protocol: Selective N1-Alkylation
This protocol is designed to favor the formation of the N1-alkylated product.[1]
-
Preparation: To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere.
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Palladium-Catalyzed Cross-Coupling Reactions
For this compound to be used in Suzuki-Miyaura or Buchwald-Hartwig reactions, it is often synthesized from a 6-halo-1H-indazole precursor. Byproducts in these reactions can include dehalogenation and homocoupling.[5]
Byproduct Formation in Suzuki-Miyaura Coupling
Caption: Formation of dehalogenated and homocoupled byproducts in Suzuki-Miyaura coupling.
Troubleshooting Strategies for Cross-Coupling Reactions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Dehalogenation | Presence of proton sources (e.g., water). | Use anhydrous and thoroughly degassed solvents and reagents. Use an anhydrous base (e.g., anhydrous K₃PO₄).[5] |
| Homocoupling of Boronic Acid | Presence of oxygen. High reaction temperature. | Rigorously deoxygenate the reaction mixture before adding the palladium catalyst. Run the reaction at the lowest effective temperature.[5] |
| Low Conversion | Catalyst deactivation. Interference from the unprotected N-H of the indazole. | Screen different palladium catalysts and ligands. Optimize the base and reaction conditions (temperature, time). Consider protecting the indazole N-H with a suitable protecting group (e.g., BOC).[5] |
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 6-bromo-1H-indazole.[5]
-
Preparation: In a reaction vessel, combine 6-bromo-1H-indazole (1.0 equiv), the arylboronic acid (1.5 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Inerting: Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under an inert atmosphere.
-
Reaction: Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
Purification: The crude product can be purified by silica gel column chromatography.
Byproduct Removal
Column chromatography and recrystallization are the most common and effective methods for removing the byproducts discussed above.[7]
Experimental Protocol: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable slurry solvent (typically a non-polar solvent like hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product and byproducts using TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.[7]
Experimental Workflow for Purification
Caption: General experimental workflow for the purification of this compound derivatives.
Experimental Protocol: Purification by Recrystallization
Recrystallization is particularly useful for removing isomeric impurities and achieving high purity.[5][7]
-
Solvent Selection: Choose a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of 1H-Indazol-6-amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Indazol-6-amine. The following information is designed to help overcome common experimental challenges and optimize reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely reported and reliable method for the synthesis of this compound is the reduction of 6-nitro-1H-indazole. This transformation is typically achieved with high efficiency using catalytic hydrogenation. A common procedure involves using palladium on carbon (Pd/C) as a catalyst in a suitable solvent, such as methanol or ethanol, under a hydrogen atmosphere. Alternative reducing agents like tin(II) chloride (SnCl₂) in an acidic medium or iron (Fe) powder in acetic acid can also be employed.
Q2: I am observing a low yield in my reduction of 6-nitro-1H-indazole. What are the potential causes and how can I improve it?
A2: Low yields in this reduction can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material (6-nitro-1H-indazole) has been consumed before workup. If the reaction has stalled, consider extending the reaction time or increasing the hydrogen pressure.
-
Catalyst Inactivity: The Pd/C catalyst may be old or deactivated. Using a fresh batch of catalyst is recommended. Ensure the catalyst is handled properly to avoid deactivation before use. The catalyst loading might also be insufficient; increasing the weight percentage of the catalyst can improve the reaction rate and yield.
-
Suboptimal Reaction Conditions: Temperature and pressure can play a crucial role. While the reaction often proceeds well at room temperature and atmospheric pressure, some systems may benefit from a slight increase in temperature or hydrogen pressure to enhance the reaction rate. However, excessively high temperatures should be avoided as they can promote side reactions.
Q3: I am struggling with the purification of this compound. What are the recommended procedures and how can I troubleshoot common issues?
A3: this compound is typically a solid that can be purified by recrystallization or column chromatography.
-
Recrystallization: This is an effective method for removing minor impurities. Suitable solvents for recrystallization include water or ethanol. If you are not getting crystal formation upon cooling, it could be due to the solution being too dilute (concentrate the solution) or the chosen solvent being too effective. In the latter case, you can try inducing crystallization by scratching the inside of the flask or by adding a seed crystal.
-
Column Chromatography: For separating the product from more closely related impurities, column chromatography is recommended. A silica gel stationary phase is commonly used with a mobile phase consisting of a gradient of ethyl acetate in hexanes or dichloromethane in methanol. If you experience poor separation, optimizing the solvent system with different polarities is key. Tailing of the amine product on the silica column can be mitigated by adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent.
Q4: Are there any common side products I should be aware of during the synthesis of this compound?
A4: During the synthesis of indazoles in general, the formation of the undesired 2H-indazole isomer can be a significant issue, though this is more common in alkylation reactions than in the reduction of a pre-formed indazole ring. In the reduction of 6-nitro-1H-indazole, potential side products can arise from incomplete reduction, leading to the formation of nitroso or hydroxylamine intermediates. Over-reduction is less common for aromatic nitro groups under standard catalytic hydrogenation conditions but can occur with more aggressive reducing agents or harsh conditions.
Optimization of Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key parameters for the catalytic hydrogenation of 6-nitro-1H-indazole, providing a basis for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Starting Material | 6-nitro-1H-indazole | 6-nitro-1H-indazole | 6-nitro-1H-indazole | |
| Catalyst | 10% Pd/C | 5% Pd/C | 10% Pd/C | |
| Catalyst Loading | 5 mol% | 10 mol% | 5 mol% | Higher loading can increase reaction rate. |
| Hydrogen Source | H₂ (balloon, ~1 atm) | H₂ (5 bar) | Hydrazine hydrate | Higher pressure can improve yield for slower reactions. |
| Solvent | Methanol | Ethanol | Methanol | Both are effective solvents. |
| Temperature | Room Temperature | 50°C | Room Temperature | Increased temperature can speed up the reaction but may also lead to side products. |
| Reaction Time | 12-16 hours | 4-6 hours | 8-12 hours | Monitor by TLC for completion. |
| Reported Yield | ~94% (for analogous reductions)[1] | Potentially >95% | ~90-95% | Yields can be consistently high with optimized conditions. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 6-nitro-1H-indazole
This protocol is a standard and high-yielding method for the synthesis of this compound.
Materials:
-
6-nitro-1H-indazole
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply (balloon or cylinder)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a round-bottom flask, dissolve 6-nitro-1H-indazole (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC until all the starting material is consumed (typically 12-16 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from water or ethanol.
Protocol 2: Reduction of 6-nitro-1H-indazole using Tin(II) Chloride
This method provides a reliable alternative to catalytic hydrogenation.
Materials:
-
6-nitro-1H-indazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Suspend 6-bromo-1-methyl-4-nitro-1H-indazole in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (approximately 5 equivalents) in concentrated hydrochloric acid portion-wise.
-
Heat the reaction mixture to reflux (around 70-80°C) and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization as needed.
Visualized Workflows and Troubleshooting
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Overcoming Solubility Challenges with 1H-Indazol-6-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 1H-Indazol-6-amine derivatives.
Troubleshooting Guide: Enhancing Solubility
Question: My this compound derivative is not dissolving in my aqueous buffer. What are the initial steps I should take?
Answer:
Initial efforts to solubilize your compound should focus on simple and rapid methods. We recommend a stepwise approach, starting with the use of common co-solvents and progressing to pH adjustment if necessary. It is crucial to maintain a low percentage of organic co-solvents to avoid cellular toxicity or interference with your assay.
Recommended Initial Steps:
-
Co-Solvent Addition: Prepare a high-concentration stock solution of your compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Subsequently, dilute this stock solution into your aqueous buffer to achieve the final desired concentration. It is imperative to keep the final concentration of the organic solvent to a minimum (typically <1%) to mitigate potential off-target effects.
-
Gentle Heating and Agitation: Sonication or gentle warming of the solution (e.g., to 37°C) can aid in the dissolution of your compound. Continuous agitation, such as vortexing or shaking, is also recommended to ensure the compound is fully dispersed.
-
pH Adjustment: The solubility of ionizable compounds like this compound derivatives can be significantly influenced by the pH of the solution. The indazole ring contains nitrogen atoms that can be protonated or deprotonated. For basic compounds, decreasing the pH (making it more acidic) will generally increase solubility. Conversely, for acidic compounds, increasing the pH (making it more alkaline) will enhance solubility.
Question: I've tried using DMSO as a co-solvent, but my compound still precipitates out of solution. What are my next options?
Answer:
If initial attempts with a common co-solvent are unsuccessful, more advanced formulation strategies may be required. These methods aim to improve the apparent solubility and stability of your compound in aqueous media.
Advanced Strategies:
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Particle Size Reduction: Decreasing the particle size of your compound increases the surface area available for dissolution. This can be achieved through techniques such as micronization or nanomilling.
-
Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate. This is a common strategy in drug development for acidic and basic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the typical aqueous solubility of this compound?
A1: The experimental aqueous solubility of this compound at pH 7.4 is approximately 18.2 µg/mL[1]. However, the solubility of its derivatives can vary significantly based on their specific substitutions.
Q2: How does pH affect the solubility of this compound derivatives?
A2: As compounds containing an indazole ring, these derivatives are generally ionizable. Their solubility is pH-dependent. For derivatives that are weak bases, solubility will increase as the pH decreases. Conversely, for weakly acidic derivatives, solubility will increase as the pH increases.
Q3: Are there any common solvents in which this compound and its derivatives are more soluble?
A3: this compound is reported to be soluble in methanol[2]. Many of its derivatives, particularly those developed as kinase inhibitors, are initially dissolved in DMSO to create high-concentration stock solutions. The addition of a piperazine moiety to some indazole derivatives has been shown to improve their physicochemical properties, including solubility[3].
Q4: What are the differences between kinetic and thermodynamic solubility?
A4:
-
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock solution (e.g., DMSO) into an aqueous buffer. It reflects the rate of dissolution and is often used in high-throughput screening.
-
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. It is a more accurate measure of a compound's intrinsic solubility and is determined over a longer incubation period, allowing the system to reach equilibrium.
Quantitative Solubility Data
The following tables summarize available quantitative solubility data for this compound and select derivatives.
Table 1: Aqueous Solubility of this compound
| Compound | pH | Temperature (°C) | Solubility (µg/mL) |
| This compound | 7.4 | Not Specified | 18.2[1] |
Table 2: Solubility of Selected Indazole-Based Kinase Inhibitors
| Compound | Primary Target(s) | Aqueous Solubility (µg/mL) | Notes |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | >0.2 (pH 1.1 to 7.8)[4] | Solubility is pH-dependent, with lower solubility at higher pH. |
| Pazopanib | VEGFRs, PDGFRs, c-Kit | Not Specified | A multi-targeted kinase inhibitor. |
| Linifanib | VEGFRs, PDGFRs | Not Specified | Contains a 1H-indazole-3-amine structure. |
| Entrectinib | TRKA/B/C, ROS1, ALK | Not Specified | Contains a 1H-indazole-3-amide structure. |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol outlines the steps for determining the thermodynamic solubility of a this compound derivative.
Materials:
-
This compound derivative (solid powder)
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the incubation period, visually confirm that excess solid remains.
-
Centrifuge the vial to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a standard curve of the compound in the same buffer.
-
Analyze the concentration of the compound in the filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation:
-
Determine the concentration of the compound in the supernatant using the standard curve. This concentration represents the thermodynamic solubility.
-
Protocol 2: Kinetic Solubility Assay
This protocol describes a method for determining the kinetic solubility of a this compound derivative.
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Plate reader capable of nephelometry or UV-Vis absorbance measurement
Procedure:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept constant and low (e.g., 1%).
-
-
Incubation and Measurement:
-
Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or measure the absorbance at a specific wavelength using a UV-Vis plate reader. The point at which a significant increase in turbidity or a plateau in absorbance is observed indicates the kinetic solubility limit.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound derivatives are frequently investigated as inhibitors of various protein kinases involved in cancer cell signaling. Below are diagrams of key signaling pathways often targeted by these compounds.
Caption: VEGFR Signaling Pathway and Inhibition by this compound Derivatives.
Caption: Ras-Raf-MEK-ERK Signaling Pathway with Potential Inhibition Sites.
Caption: p53 Signaling Pathway and Potential Modulation by Indazole Derivatives.
Experimental Workflows
References
Technical Support Center: Synthesis of Indazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing and minimizing side reactions during indazole synthesis.
Frequently Asked questions (FAQs)
Q1: What are the most common side reactions encountered during indazole synthesis?
A1: The most prevalent side reactions in indazole synthesis include the formation of undesired regioisomers (N1- vs. N2-alkylation), hydrazones, dimeric impurities, and indazolones.[1] The specific side products largely depend on the chosen synthetic route and reaction conditions.[1]
Q2: How can I differentiate between the 1H- and 2H-indazole isomers?
A2: Spectroscopic methods are the primary means of distinguishing between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the chemical shift of the proton at the C3 position is a key indicator; it is generally shifted downfield in 2H-indazoles compared to their 1H-counterparts.[1] ¹³C and ¹⁵N NMR can also provide diagnostic information.[1] Chromatographic techniques such as HPLC can often effectively separate the two isomers.[1]
Q3: Can elevated temperatures negatively impact my indazole synthesis?
A3: Yes, high reaction temperatures can be detrimental. They can promote the formation of side products like hydrazones and dimers, particularly in syntheses involving salicylaldehyde and hydrazine hydrochloride.[2] Additionally, elevated temperatures can lead to isomerization, converting the kinetically favored product to the more thermodynamically stable one.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 Isomers)
The alkylation of indazoles often yields a mixture of N1 and N2 regioisomers, which can be challenging to separate.[3] The ratio of these isomers is highly dependent on reaction conditions.[4]
Troubleshooting Steps:
-
Optimize Base and Solvent System: The choice of base and solvent is critical for controlling regioselectivity.[5] For selective N1-alkylation, a combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is often effective.[1][5] Conversely, certain conditions can favor N2-alkylation.
-
Control Reaction Temperature: Temperature can influence whether the reaction is under kinetic or thermodynamic control.[5] In many cases, higher temperatures favor the formation of the more thermodynamically stable N1-isomer.[4]
-
Consider Substituent Effects: The electronic and steric properties of substituents on the indazole ring can direct alkylation to a specific nitrogen.[3][4] For instance, an electron-withdrawing group at the C7 position can promote N2-alkylation.[5]
-
Mitsunobu Reaction for N2-Selectivity: The Mitsunobu reaction often shows a preference for the formation of the N2-alkylated regioisomer.[3]
Quantitative Data on Regioselectivity:
The following table summarizes the impact of different bases and solvents on the N1/N2 product ratio for the alkylation of a model indazole.
| Entry | Base | Solvent | N1/N2 Ratio |
| 1 | NaH | THF | >99:1 |
| 2 | K₂CO₃ | DMF | 1:1 |
| 3 | Cs₂CO₃ | DMF | 1:1.5 |
Data adapted from studies on the N-alkylation of methyl 1H-indazole-3-carboxylate.[5]
Experimental Protocol for N1-Selective Alkylation:
This protocol is designed to favor the formation of the N1-alkylated product.[5]
-
To a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature or heat to 50 °C to ensure completion, while maintaining high regioselectivity.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow for Optimizing N1-Alkylation
References
Technical Support Center: 1H-Indazol-6-amine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1H-Indazol-6-amine. The following information is designed to address common issues encountered during experimental work, particularly focusing on the reduction of 6-nitro-1H-indazole and the subsequent workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-documented method for synthesizing this compound is the reduction of the nitro group of 6-nitro-1H-indazole. This transformation can be achieved using various reducing agents.
Q2: Which reducing agents are typically used for the conversion of 6-nitro-1H-indazole to this compound?
A2: Several reducing systems are effective for this conversion. Common choices include:
-
Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[1]
-
Iron (Fe) powder in an acidic medium such as acetic acid or with ammonium chloride.[2]
-
Catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[1]
Q3: What are the primary methods for purifying the crude this compound product?
A3: The two main techniques for purifying this compound are column chromatography and recrystallization. Column chromatography is often used to separate the product from residual reagents and byproducts, while recrystallization is excellent for achieving high purity.[3]
Q4: What level of purity can be expected for this compound after purification?
A4: With careful execution of purification methods like column chromatography followed by recrystallization, a purity of ≥98% is achievable for this compound and its analogs.[3]
Troubleshooting Guides
Reduction Reaction Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete reaction (starting material remains) | 1. Insufficient amount of reducing agent.2. Deactivated catalyst (for catalytic hydrogenation).3. Suboptimal reaction temperature or time. | 1. Ensure the correct molar equivalents of the reducing agent are used.2. For Pd/C, use fresh catalyst and ensure the system is properly purged with hydrogen.3. Monitor the reaction by TLC and adjust the temperature or extend the reaction time as needed. |
| Low Yield | 1. Incomplete reaction.2. Product degradation under harsh acidic conditions.3. Loss of product during workup. | 1. Address incomplete reaction as described above.2. Consider using milder reaction conditions, such as iron in ammonium chloride instead of strong acid.3. Refer to the workup troubleshooting guide below to minimize product loss. |
| Formation of Side Products | 1. Over-reduction of the indazole ring (less common).2. Formation of azoxy or azo compounds as intermediates.[4] | 1. Use a milder reducing agent or control the reaction stoichiometry and temperature carefully.2. Ensure complete reduction to the amine by monitoring the reaction progress. |
Workup & Purification Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Formation of a thick, gelatinous precipitate during neutralization (with SnCl₂ or Fe) | This is due to the formation of tin hydroxides or iron oxides (rust), which can be voluminous and difficult to filter.[5][6] | 1. For Tin Salts: Add a strong base like 50% aq. NaOH until the tin salts redissolve to form stannates.[7] Alternatively, use a chelating agent like aqueous trisodium citrate to complex the tin.[5]2. For Iron Oxides: Add Celite to the mixture before filtration to create a more porous filter cake.[6] Neutralize with a base like sodium carbonate, evaporate the solvents, and then perform a plug filtration through Celite.[5] |
| Emulsion formation during extraction | The presence of fine inorganic salt precipitates can lead to stable emulsions between the aqueous and organic layers. | 1. Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase.2. Filter the entire mixture through a pad of Celite to remove fine solids before extraction.3. If the emulsion persists, allow it to stand for an extended period or use a centrifuge to break it. |
| Product "oiling out" instead of crystallizing during recrystallization | This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system.[8] | 1. Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath.[8]2. Adjust the solvent system: Increase the proportion of the solvent in which the compound is more soluble.[8]3. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.[3]4. Use an anti-solvent: Slowly add a solvent in which the product is insoluble to the solution until it becomes cloudy.[3] |
| Poor separation during column chromatography | 1. Inappropriate solvent system (eluent).2. Overloading the column with crude product. | 1. Optimize the eluent: Use Thin Layer Chromatography (TLC) to test different solvent mixtures (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) to find the optimal separation conditions.[3]2. Reduce the amount of material loaded: A general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight.[3] |
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Yield (SnCl₂ Reduction) | 92% | For the HCl salt of the closely related 3-methyl-1H-indazol-6-amine.[1] |
| Yield (Catalytic Hydrogenation) | 94% | Reported for the reduction of 6-nitro-1H-indazole.[1] |
| Purity (Post-Purification) | ≥98% | Achievable with careful column chromatography and/or recrystallization.[3][9] |
| Recrystallization Solvents | Methanol/Water, Ethanol/Water, Acetone/Water | Mixed solvent systems are often effective for amino indazoles.[8] |
| Column Chromatography Eluent | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Gradient elution is typically used, starting with a less polar mixture.[3] |
Experimental Protocols
Protocol 1: Reduction of 6-Nitro-1H-indazole using Tin(II) Chloride
This protocol is adapted from the procedure for the synthesis of 3-methyl-1H-indazol-6-amine hydrochloride.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 6-nitro-1H-indazole (1.0 eq) in a suitable solvent such as ethanol or 2-methoxyethyl ether.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4.0 eq) in concentrated hydrochloric acid. Add this solution dropwise to the stirred solution of the nitroindazole, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 30-60 minutes, or until TLC analysis indicates complete consumption of the starting material.
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully add a concentrated aqueous solution of sodium hydroxide (e.g., 50% NaOH) until the pH is strongly basic (pH > 12). This should dissolve the tin hydroxide precipitate that initially forms.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., methanol/water).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common workup and purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 6967-12-0 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 1H-Indazol-6-amine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The position of substituents on the indazole ring critically influences the pharmacological profile of its derivatives. This guide provides an objective comparison of the biological activities of 1H-Indazol-6-amine and its positional isomers, with a primary focus on their anticancer and kinase inhibitory properties.
It is important to note that direct, head-to-head comparative studies of the parent aminoindazole isomers under identical experimental conditions are limited in publicly available literature. This guide, therefore, synthesizes and compares data from various studies to provide a comprehensive overview of the therapeutic potential of each isomer.
Comparative Analysis of Anticancer Activity
Derivatives of various aminoindazole isomers have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.
This compound
Substituted this compound derivatives have emerged as a promising class of anticancer agents. For instance, N-(4-fluorobenzyl)-1H-indazol-6-amine has shown potent antiproliferative activity against the HCT116 human colorectal cancer cell line with an IC50 value of 14.3 µM, while exhibiting low cytotoxicity in normal lung fibroblast cells (MRC5, IC50 >100 μM)[1]. This highlights the potential for developing selective anticancer compounds from the this compound scaffold.
1H-Indazol-3-amine
The 1H-indazol-3-amine moiety is a well-established hinge-binding fragment for various kinases, making its derivatives potent anticancer agents. A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines. One notable derivative, compound 6o , exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. This compound also showed good selectivity, with a significantly higher IC50 of 33.2 µM in normal HEK-293 cells[2][3][4]. The anticancer activity of this compound was attributed to the induction of apoptosis and cell cycle arrest, possibly through the inhibition of Bcl2 family members and the p53/MDM2 pathway[2].
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colorectal) | 14.3 | [1] |
| Compound 6o (1H-Indazol-3-amine derivative) | K562 (Leukemia) | 5.15 | [2][3][4] |
| Compound 6o (1H-Indazol-3-amine derivative) | A549 (Lung) | >20 | [4] |
| Compound 6o (1H-Indazol-3-amine derivative) | PC-3 (Prostate) | >20 | [4] |
| Compound 6o (1H-Indazol-3-amine derivative) | HepG2 (Liver) | >20 | [4] |
Disclaimer: The data presented in this table is compiled from different studies and does not represent a direct head-to-head comparison of the parent amines. The activities are for specific derivatives and not the parent compounds themselves.
Kinase Inhibition Profile
The indazole nucleus is a common scaffold in many kinase inhibitors. The position of the amino group plays a crucial role in determining the potency and selectivity of these inhibitors.
This compound as a Kinase Inhibitor Scaffold
Derivatives of this compound have been investigated as potent kinase inhibitors. For example, they have been utilized in the development of inhibitors for Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy.
1H-Indazol-3-amine as a Kinase Inhibitor Scaffold
The 1H-indazol-3-amine scaffold is particularly effective in targeting the hinge region of kinases. This has led to the development of numerous potent kinase inhibitors, including those targeting Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).
Due to the lack of direct comparative data for the parent aminoindazoles, a quantitative comparison of their kinase inhibitory activity is not feasible. However, the available literature suggests that both 3-amino and 6-amino indazole scaffolds are valuable starting points for the design of novel kinase inhibitors.
Signaling Pathways
The anticancer effects of aminoindazole derivatives are often mediated through their modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Key signaling pathways modulated by aminoindazole derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the biological activity of aminoindazole derivatives.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., aminoindazole derivative) in a suitable buffer, typically containing DMSO.
-
Prepare a solution of the target kinase in kinase buffer.
-
Prepare a solution of the appropriate substrate (e.g., a fluorescently labeled peptide) and ATP in kinase buffer. The ATP concentration is often kept at or near the Km value for the kinase.
-
-
Kinase Reaction:
-
Add the test compound dilutions and controls (no inhibitor and no enzyme) to the wells of a low-volume 384-well plate.
-
Add the kinase solution to all wells except the "no enzyme" control.
-
Incubate briefly to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a development solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Incubate to allow antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Determine the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A generalized experimental workflow for evaluating the anticancer properties of aminoindazole isomers.
Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the aminoindazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the aminoindazole derivatives at their IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion
While a definitive ranking of the biological activity of this compound versus its other isomers is not possible due to the lack of direct comparative studies, the existing body of research clearly indicates that the aminoindazole scaffold is a highly valuable template in drug discovery. Both 1H-indazol-3-amine and this compound derivatives have demonstrated significant potential as anticancer agents and kinase inhibitors. The choice of the isomer for further derivatization will likely depend on the specific biological target and the desired structure-activity relationship. Future research involving direct, side-by-side comparisons of these isomers is warranted to fully elucidate their relative therapeutic potential.
References
A Comparative Guide to 1H-Indazol-6-amine and Aminopyrazole Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Both 1H-indazol-6-amine and aminopyrazoles have emerged as "privileged scaffolds," frequently incorporated into a multitude of clinically relevant molecules, particularly as kinase inhibitors. This guide provides an objective, data-driven comparison of these two heterocyclic systems to aid researchers in making informed decisions during the drug design process.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physicochemical properties of a scaffold dictate its drug-likeness, influencing solubility, permeability, and metabolic stability. Below is a comparative summary of the key properties for this compound and a representative aminopyrazole, 3-aminopyrazole.
| Property | This compound | 3-Aminopyrazole | Reference |
| Molecular Formula | C₇H₇N₃ | C₃H₅N₃ | [1][2] |
| Molecular Weight ( g/mol ) | 133.15 | 83.09 | [1][2] |
| logP (Octanol/Water Partition Coefficient) | 1.6 (Computed) | -0.29 (Experimental) | [1][3] |
| pKa | 15.61 (Predicted) | 15.28 (Predicted) | [1][4] |
| Aqueous Solubility | 18.2 µg/mL (at pH 7.4) | Very soluble | [1][4] |
| Melting Point (°C) | 204-206 (decomposes) | 34-37 | [2][5] |
Key Insights: this compound, with its fused bicyclic system, is larger and more lipophilic (higher logP) compared to the monocyclic 3-aminopyrazole. This generally translates to lower aqueous solubility for the indazole scaffold. The predicted pKa values are comparable, suggesting similar behavior in terms of ionization within physiological pH ranges. The lower molecular weight and higher polarity of the aminopyrazole scaffold can be advantageous for achieving good solubility and potentially favorable pharmacokinetic profiles.
Pharmacological Profile: Kinase Inhibition and Beyond
Both this compound and aminopyrazole scaffolds are renowned for their ability to serve as effective hinge-binding motifs in protein kinase inhibitors.[6][7] The nitrogen atoms in the pyrazole and indazole rings can form crucial hydrogen bond interactions with the backbone of the kinase hinge region, mimicking the binding of the adenine moiety of ATP.
1H-Indazole-6-amine: This scaffold is a cornerstone of numerous potent and selective kinase inhibitors.[6] For instance, derivatives of 1H-indazole are key components in drugs targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Bcr-Abl fusion protein, both critical targets in oncology.[6][8] The indazole core provides a rigid framework that can be readily functionalized at various positions to optimize potency, selectivity, and pharmacokinetic properties.[8]
Aminopyrazole: The aminopyrazole scaffold is a versatile and widely used building block in medicinal chemistry.[7] Its derivatives have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, and anti-infective properties.[7] Aminopyrazoles are particularly prevalent in the development of inhibitors for kinases such as p38 MAP kinase, Bruton's tyrosine kinase (BTK), and Fibroblast Growth Factor Receptors (FGFRs).[7][9] The smaller size of the aminopyrazole ring can offer advantages in accessing specific sub-pockets within the ATP-binding site of kinases.
While a direct comparison of the unmodified parent scaffolds is limited in the literature, the extensive research on their derivatives allows for a general comparison of their potential as kinase inhibitors. The choice between the two often depends on the specific kinase target and the desired structure-activity relationship (SAR).
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are standard methodologies for key assays used to characterize and compare compounds derived from these scaffolds.
Kinase Inhibition Assay (Luminescence-based)
This assay determines the potency of a compound in inhibiting the activity of a specific kinase.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include vehicle (DMSO) and positive controls.
-
Kinase Reaction: Prepare a reaction mixture containing the target kinase, a suitable substrate, and ATP in an appropriate assay buffer. Dispense the mixture into the wells to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal, which is inversely proportional to kinase activity.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), the test compound, and a buffer solution (e.g., phosphate buffer).
-
Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-course Incubation: Incubate the reaction mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a quenching solvent (e.g., cold acetonitrile).
-
Sample Analysis: Analyze the samples using LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by inhibitors derived from these scaffolds and a typical experimental workflow.
References
- 1. This compound | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminopyrazole 98 1820-80-0 [sigmaaldrich.com]
- 3. 3-Aminopyrazole | CAS#:1820-80-0 | Chemsrc [chemsrc.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of 1H-Indazol-6-amine Derivative Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of select 1H-Indazol-6-amine derivatives against other small molecule inhibitors. The information presented is supported by experimental data and detailed protocols to assist in the evaluation and potential application of these compounds in preclinical research.
Comparative Efficacy of this compound Derivatives
The following tables summarize the in vitro potency of various this compound derivatives and their comparators, targeting key oncogenic proteins. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency.
Table 1: CRAF Kinase Inhibition
| Compound | Derivative Class | Target | Cell Line | IC50 (nM) |
| Compound 10d | This compound derivative | CRAF | WM3629 (Melanoma) | 38.6 [1] |
| Dabrafenib | Type I RAF inhibitor | BRAFV600E, CRAF | - | BRAFV600E: < IC50 than AZ628, CRAF: > IC50 than AZ628[2] |
| AZ628 | Type II RAF inhibitor | CRAF, BRAF | - | Lower IC50 for CRAF than Dabrafenib[2] |
| GW5074 | Selective CRAF inhibitor | CRAF | - | 9[3] |
| ZM 336372 | Selective CRAF inhibitor | CRAF | - | 70[3] |
Table 2: HDAC6 Inhibition
| Compound | Derivative Class | Target | IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| Hdac6-IN-6 | Not Specified | HDAC6 | 25 [4] | Data not available |
| ACY-1215 (Ricolinostat) | Hydroxamate | HDAC6 | 5 | ~12-fold[4] |
| Tubastatin A | Hydroxamate | HDAC6 | 15 | >1000-fold[4] |
| CAY10603 | Hydroxamate | HDAC6 | 0.002 | 135,500-fold[4] |
| QTX125 | Not Specified | HDAC6 | - | Specific for HDAC6[5] |
Table 3: PLK4 and FGFR Inhibition by this compound Derivatives
| Compound | Derivative Class | Target | Cell Line | IC50 (µM) |
| (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivative (14i) | This compound derivative | PLK4 | Breast Cancer Cells | Potent inhibitor[6] |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative (98) | 1H-Indazol-3-amine derivative | FGFR1 | - | 0.015 |
| Compound 7j | 1H-Indazol-3-amine / benzohydroxamic acid hybrid | HDAC6 / FGFR1 | MCF-7 | 9 (for MCF-7) / 34 nM (for HDAC6) |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accurate comparison of results.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[7][8][9][10]
-
Reagent Preparation:
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Carefully remove the culture medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader.[7][8]
-
2. Sulforhodamine B (SRB) Assay
This assay is a colorimetric method that estimates cell number by staining total cellular protein with the SRB dye.[11][12][13][14][15]
-
Reagent Preparation:
-
Fixation solution: 10% (w/v) trichloroacetic acid (TCA).
-
SRB solution: 0.4% (w/v) SRB in 1% acetic acid.
-
Washing solution: 1% (v/v) acetic acid.
-
Solubilization solution: 10 mM Tris base solution (pH 10.5).
-
-
Protocol:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
Fix the cells by gently adding 50-100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[11][15]
-
Wash the plates five times with 1% acetic acid to remove unbound dye.[11][13]
-
Air-dry the plates completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[11][15]
-
Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.[13]
-
Air-dry the plates again.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15]
-
Shake the plate for 10 minutes.
-
Measure the absorbance at approximately 510 nm or 565 nm.[15]
-
Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19][20]
-
Reagent Preparation:
-
1X Binding Buffer: 10 mM Hepes (pH 7.4), 140 mM NaCl, 2.5 mM CaCl2.[16]
-
Annexin V-FITC conjugate.
-
Propidium Iodide (PI) staining solution.
-
-
Protocol:
-
Induce apoptosis in cells with the test compound for the desired time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[16][19]
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the cells by flow cytometry immediately (within 1 hour).[16] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[16][17]
-
2. Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.[6][21][22][23][24]
-
Principle: The assay utilizes a substrate (e.g., a tetrapeptide sequence DEVD) linked to a fluorophore or a luminogenic molecule. Cleavage of the substrate by active caspases releases the reporter molecule, generating a fluorescent or luminescent signal proportional to caspase activity.[6][24]
-
General Protocol (using a luminogenic substrate):
-
Seed cells in a white-walled 96-well plate and treat with the test compound.
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[24]
-
Add a volume of the reagent equal to the culture medium volume in each well.[24]
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, visualize key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their in vitro validation.
Signaling Pathway Diagrams
Caption: HDAC6 signaling and points of inhibition.
References
- 1. Discovery of highly selective CRAF inhibitors, 3-carboxamido-2H-indazole-6-arylamide: In silico FBLD design, synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CRAF kinase in anti-cancer therapy: progress and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. researchhub.com [researchhub.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. SRB assay for measuring target cell killing [protocols.io]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. bosterbio.com [bosterbio.com]
- 20. static.igem.org [static.igem.org]
- 21. Caspase 3/7 activity assay [bio-protocol.org]
- 22. assaygenie.com [assaygenie.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. promega.com [promega.com]
A Comparative Guide to the Synthetic Routes of 1H-Indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic routes to 1H-Indazol-6-amine, a crucial building block in the development of numerous pharmaceutical compounds. The following sections detail common synthetic pathways, presenting quantitative data, comprehensive experimental protocols, and visualizations to aid in the selection of the most suitable method for specific research and development needs.
Executive Summary
The synthesis of this compound is predominantly achieved through the reduction of a 6-nitro-1H-indazole precursor. This guide focuses on the comparative analysis of different reducing agents for this transformation, alongside an alternative approach via Buchwald-Hartwig amination. The choice of synthetic route is often a trade-off between yield, purity, cost, safety, and environmental impact.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the primary synthetic routes to this compound, starting from 2-methyl-5-nitroaniline.
| Route | Key Transformation | Reagents and Conditions | Yield (%) | Purity (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Route 1: Reduction of 6-Nitroindazole | |||||||
| Step 1: Nitrosation/Cyclization | 2-Methyl-5-nitroaniline → 6-Nitro-1H-indazole | Acetic anhydride, Sodium nitrite, Acetic acid | ~96 | >97 | Several hours | High yield and purity of the key intermediate. | Use of acetic anhydride and nitrous acid requires careful handling. |
| Step 2a: Catalytic Hydrogenation | 6-Nitro-1H-indazole → this compound | 10% Pd/C, H₂ (1 atm), Methanol, rt | ~94 | High | Overnight | Clean reaction with high yield and purity. | Requires specialized hydrogenation equipment; catalyst can be a fire hazard. |
| Step 2b: Catalytic Transfer Hydrogenation | 6-Nitro-1H-indazole → this compound | 10% Pd/C, Ammonium formate, Methanol, reflux | High | High | 1-3 hours | Avoids the use of pressurized hydrogen gas; faster than traditional hydrogenation. | Ammonium formate can be thermally unstable. |
| Step 2c: Tin(II) Chloride Reduction | 6-Nitro-1H-indazole → this compound | SnCl₂·2H₂O, Ethanol, reflux | Good to High | Good | 2-4 hours | Reliable and effective method; tolerant of various functional groups. | Generates tin-based waste products which require proper disposal. |
| Step 2d: Iron Reduction | 6-Nitro-1H-indazole → this compound | Iron powder, Acetic acid, Ethanol, reflux | Good to High | Good | 2-4 hours | Cost-effective and environmentally benign reagent. | Can require acidic conditions and sometimes results in iron residue in the product. |
| Route 2: Buchwald-Hartwig Amination | 6-Bromo-1H-indazole → this compound (conceptual) | Pd catalyst (e.g., BrettPhos precatalyst), LiHMDS, THF, 65 °C, Ammonia source (e.g., Benzophenone imine then hydrolysis) | Variable | Variable | Several hours | Direct amination; potentially shorter route if 6-bromo-1H-indazole is available. | Requires expensive palladium catalysts and ligands; optimization may be needed. |
Experimental Protocols
Route 1: Synthesis via Reduction of 6-Nitro-1H-indazole
This route is a two-step process involving the formation of 6-nitro-1H-indazole followed by its reduction to the desired amine.
Step 1: Synthesis of 6-Nitro-1H-indazole from 2-Methyl-5-nitroaniline
This procedure is adapted from established methods for the synthesis of nitroindazoles from 2-methyl-nitroanilines[1].
-
Materials: 2-Methyl-5-nitroaniline, Acetic anhydride, Sodium nitrite, Glacial acetic acid.
-
Procedure:
-
In a reaction vessel, dissolve 2-methyl-5-nitroaniline (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (2.0 eq) to the solution.
-
Heat the mixture to a temperature between 70-100°C.
-
Add sodium nitrite (1.25 eq) portion-wise while carefully maintaining the temperature.
-
After the addition is complete, stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography to yield 6-nitro-1H-indazole. A yield of 96.1% with a purity of 97.8% has been reported for this conversion[2].
-
Step 2: Reduction of 6-Nitro-1H-indazole to this compound
Below are the protocols for various reduction methods.
a) Catalytic Hydrogenation
-
Materials: 6-Nitro-1H-indazole, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
In a hydrogenation vessel, suspend 6-nitro-1H-indazole (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature overnight.
-
Upon reaction completion (monitored by TLC), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound. A yield of 94% has been reported for a similar reduction[3].
-
b) Catalytic Transfer Hydrogenation with Ammonium Formate
-
Materials: 6-Nitro-1H-indazole, 10% Palladium on carbon (Pd/C), Ammonium formate, Methanol.
-
Procedure:
-
To a solution of 6-nitro-1H-indazole (1.0 eq) in methanol, add 10% Pd/C (5-10 mol%).
-
Add ammonium formate (3-5 eq) in portions.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter through Celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
c) Tin(II) Chloride Reduction
-
Materials: 6-Nitro-1H-indazole, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol.
-
Procedure:
-
Suspend 6-nitro-1H-indazole (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4-5 eq).
-
Heat the mixture to reflux (around 60-80°C) until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford this compound.
-
d) Iron Reduction
-
Materials: 6-Nitro-1H-indazole, Iron powder, Acetic acid, Ethanol.
-
Procedure:
-
To a solution of 6-nitro-1H-indazole (1.0 eq) in a mixture of ethanol and water, add iron powder (5-10 eq) and a catalytic amount of acetic acid or ammonium chloride[4][5].
-
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, hot filter the reaction mixture through Celite to remove the iron and iron salts.
-
Concentrate the filtrate, and then basify with an aqueous solution of sodium carbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.
-
Route 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole (Conceptual)
This route provides a more direct approach to the amino functionality, avoiding the nitro intermediate. The following is a general protocol that would require optimization for the specific synthesis of this compound using an ammonia surrogate.
-
Materials: 6-Bromo-1H-indazole, Palladium precatalyst (e.g., G3 or G4 BrettPhos precatalyst), Base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS), Anhydrous solvent (e.g., Tetrahydrofuran - THF), Ammonia source (e.g., Benzophenone imine followed by hydrolysis, or an ammonia equivalent).
-
Procedure:
-
In an oven-dried Schlenk tube, combine 6-bromo-1H-indazole (1.0 eq), the palladium precatalyst (typically 1-2 mol%), and the ammonia source (1.2-1.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous THF via syringe.
-
Add the base (e.g., LiHMDS, 2.0 eq) dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to the required temperature (e.g., 65°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain this compound.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
References
Unveiling the Anticancer Potential of 1H-Indazol-6-amine Derivatives: A Comparative Analysis
A comprehensive review of recent studies highlights the promising efficacy of novel 1H-Indazol-6-amine derivatives against a range of cancer cell lines. These compounds have demonstrated significant cytotoxic and antiproliferative activities, often with high selectivity, marking them as compelling candidates for further oncological drug development. This guide provides a comparative analysis of their performance, supported by experimental data, detailed methodologies, and pathway visualizations.
Researchers have successfully synthesized and evaluated numerous this compound derivatives, revealing their potential to inhibit cancer cell growth across various malignancies, including breast, colorectal, lung, and prostate cancers, as well as leukemia and liver cancer. The mechanism of action for many of these derivatives involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key cellular signaling pathways crucial for cancer progression.
Comparative Efficacy of this compound Derivatives
The antitumor activity of several promising this compound and related indazole derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The lower the IC50 value, the more potent the compound. The following table summarizes the IC50 values of selected derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Compound 2f | 4T1 | Murine Breast Cancer | 0.23 - 1.15 | [1][2] |
| A549 | Human Lung Carcinoma | 0.23 - 1.15 | [1][2] | |
| HCT116 | Human Colorectal Carcinoma | 0.23 - 1.15 | [1][2] | |
| PC-3 | Human Prostate Cancer | 0.23 - 1.15 | [1][2] | |
| Compound 9f | HCT116 | Human Colorectal Carcinoma | 14.3 ± 4.4 | [3] |
| MRC5 (Normal) | Human Lung Fibroblast | >100 | [3] | |
| Compound 36 | HCT116 | Human Colorectal Carcinoma | 0.4 ± 0.3 | [3] |
| Compound 6o | K562 | Human Chronic Myeloid Leukemia | 5.15 | [4][5][6] |
| A549 | Human Lung Carcinoma | - | [4][5][6] | |
| PC-3 | Human Prostate Cancer | - | [4][5][6] | |
| Hep-G2 | Human Liver Cancer | - | [4][5][6] | |
| HEK-293 (Normal) | Human Embryonic Kidney | 33.2 | [4][5][6] | |
| Compound 4f | MCF-7 | Human Breast Adenocarcinoma | 1.629 | [7] |
| Compound 4i | MCF-7 | Human Breast Adenocarcinoma | 1.841 | [7] |
| Caco2 | Human Colorectal Adenocarcinoma | - | [7] | |
| A549 | Human Lung Carcinoma | - | [7] | |
| Compound 14i | MDA-MB-468 | Human Breast Cancer | - | [3] |
| MDA-MB-231 | Human Breast Cancer | - | [3] | |
| Compound 10d | WM3629 | Human Melanoma | - | [3] |
Experimental Protocols
The evaluation of the anticancer efficacy of these derivatives predominantly relies on in vitro cell-based assays. The following are detailed methodologies for the key experiments cited in the literature.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [4][5]
This colorimetric assay is a standard method for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
2. Sulforhodamine B (SRB) Assay: [3]
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After treatment, the cells are fixed with a cold solution of trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance is read at a wavelength of 515 nm.
-
Data Analysis: The IC50 values are calculated as described for the MTT assay.
Signaling Pathways and Mechanisms of Action
Several this compound derivatives exert their anticancer effects by modulating critical signaling pathways that control cell proliferation, survival, and apoptosis.
One of the key mechanisms observed is the induction of apoptosis. For instance, compound 2f was found to upregulate the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2 in 4T1 breast cancer cells.[1][2] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 1H-Indazol-6-amine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1H-Indazol-6-amine compounds, specifically focusing on their role as kinase inhibitors, against other therapeutic alternatives. Experimental data is presented to support the validation of their mechanism of action, with a focus on Polo-like kinase 4 (PLK4) and Fibroblast Growth Factor Receptor (FGFR) inhibition.
Executive Summary
This compound derivatives have emerged as a promising scaffold in the development of targeted cancer therapies. These compounds frequently function as potent inhibitors of various protein kinases that are crucial for tumor growth and survival. This guide delves into the mechanism of action of two exemplary series of this compound compounds: N-(1H-indazol-6-yl)benzenesulfonamide derivatives targeting PLK4 and other indazole derivatives targeting FGFR. Through a detailed comparison with alternative inhibitors, we highlight the potency and selectivity of these compounds, supported by quantitative data and detailed experimental protocols.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of selected this compound derivatives and their alternatives against their respective kinase targets.
Table 1: Comparison of PLK4 Inhibitors
| Compound | Scaffold | PLK4 IC50/Ki | Aurora A IC50 | Aurora B IC50 | Reference |
| K22 | N-(1H-indazol-6-yl)benzenesulfonamide | 0.1 nM (IC50) | - | - | [1] |
| CFI-400945 | Indolinone | 2.8 nM (IC50), 0.26 nM (Ki) | 140 nM | 98 nM | [2][3] |
| Centrinone | Aminopyrazole | 0.16 nM (Ki) | >1000-fold selective | >1000-fold selective | [4][5] |
| R1530 | Pyrazolobenzodiazepine | 7.06 nM (IC50) | 6.22 nM | 42.6 nM | [6] |
| Axitinib | Indazole | 4.2 nM (IC50) | 13.1 nM | 16.9 nM | [6] |
| Alisertib (MLN8237) | Pyrimidobenzazepine | 62.7 nM (IC50) | Potent inhibitor | - | [6] |
Table 2: Comparison of FGFR Inhibitors
| Compound | Scaffold | FGFR1 IC50 | FGFR2 IC50 | FGFR3 IC50 | FGFR4 IC50 | Reference |
| Indazole Derivative (example) | 1H-Indazole | Potent inhibition | Potent inhibition | Potent inhibition | Weaker inhibition | [7] |
| Erdafitinib | Pan-FGFR inhibitor | 1.2 nM | 2.5 nM | 3.0 nM | 5.7 nM | [8][9] |
| Pemigatinib | Pan-FGFR inhibitor | 0.4 nM | 0.5 nM | 1.2 nM | 30 nM | [10] |
| Infigratinib | Pan-FGFR inhibitor | 1.1 nM | 1.0 nM | 2.0 nM | 61 nM | [11][12] |
Mandatory Visualization
Signaling Pathway Diagrams
Caption: PLK4 Signaling Pathway and Inhibition.
Caption: FGFR Signaling Pathway and Inhibition.
Experimental Workflow Diagram
Caption: Experimental Workflow for MoA Validation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Materials:
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Recombinant kinase enzyme
-
Biotinylated substrate peptide
-
ATP
-
Test compound (e.g., this compound derivative)
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the kinase and biotinylated substrate in kinase buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a detection mix containing the europium-labeled antibody and APC-labeled streptavidin in a buffer with EDTA.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the values against the compound concentration to determine the IC50 value.
Cell Proliferation Assay (Sulforhodamine B - SRB)
Objective: To assess the anti-proliferative activity of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Test compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells by adding 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the test compounds on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC Staining
Objective: To detect and quantify apoptosis induced by the test compounds.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
References
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 1H-Indazol-6-amine Based Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the 1H-indazol-6-amine scaffold has emerged as a privileged structure in the design of potent and selective inhibitors targeting a range of key proteins implicated in cancer and other diseases. This guide provides a comprehensive, data-driven comparison of this compound based inhibitors, focusing on their activity against prominent drug targets, including Fibroblast Growth Factor Receptors (FGFR), Pim kinases, and Apoptosis Signal-regulating Kinase 1 (ASK1).
This technical document summarizes quantitative data on inhibitor potency, details the experimental protocols for key assays, and visualizes the relevant signaling pathways to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this important class of molecules.
Comparative Analysis of Inhibitor Potency
The following tables provide a head-to-head comparison of this compound based inhibitors based on their half-maximal inhibitory concentrations (IC50). The data is compiled from various studies to offer a comparative overview of their potency and selectivity.
Table 1: this compound Based FGFR Inhibitors
| Compound ID | Target | IC50 (nM) | Cellular Antiproliferative Activity (Cell Line) | IC50 (µM) |
| Compound 9d | FGFR1 | 15.0 | - | 0.786 |
| Compound 9u | FGFR1 | 3.3 | - | 0.468 |
| Compound 27a | FGFR1 | < 4.1 | KG-1 | 0.025 |
| FGFR2 | 2.0 | SNU-16 | 0.077 | |
| Compound 22 | FGFR1 | - | - | - |
| FGFR2 | 0.8 (µM) | - | - | |
| FGFR3 | 4.5 (µM) | - | - |
Table 2: this compound Based Pim Kinase Inhibitors
| Compound ID | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |
| Hit 2 (3-(pyrazin-2-yl)-1H-indazole) | 500 | >1000 | 750 |
| Compound 13o | 0.8 | 2.1 | 1.5 |
| Compound 59a | 3-11 | 3-11 | 3-11 |
| Compound 59c | 3-70 | 3-70 | 3-70 |
| Compound 60a | 1-9 | 1-9 | 1-9 |
| (S)-60e | 0.4-1.1 | 0.4-1.1 | 0.4-1.1 |
Table 3: this compound Based ASK1 Inhibitors
| Compound ID | ASK1 Kinase IC50 (nM) | Cellular Activity (AP1-HEK293) IC50 (nM) |
| Lead Compound | 150 | 850 |
| Analog A | 85 | 420 |
| Analog B (15) | 12 | 65 |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these inhibitors, the following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: Simplified FGFR signaling pathway.
Caption: Overview of Pim and ASK1 signaling pathways.
Caption: A generalized workflow for inhibitor evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., FGFR1, Pim-1, ASK1)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[1]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).[1]
-
Add 2 µL of the kinase solution to each well.[1]
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.[1] The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.[1]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.[1]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]
-
Measure the luminescence using a plate reader.
-
The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with inhibitors.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MV4-11, A549, K562, PC-3, Hep-G2)[2][3]
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2]
-
Treat the cells with serial dilutions of the test compounds for 72 hours.[2] Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination method based on the measurement of cellular protein content.
-
Reagents and Materials:
-
Adherent cancer cell lines
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of the test compounds for 48 hours.[5]
-
Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubating at 4°C for 1 hour.[6]
-
Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye.[6] Air dry the plates completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]
-
Quickly wash the plates four times with 1% acetic acid to remove the unbound SRB dye.[6] Air dry the plates.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[6]
-
Measure the absorbance at 510-540 nm using a microplate reader.[6]
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
-
This guide provides a foundational comparison of this compound based inhibitors. For more in-depth analysis, researchers are encouraged to consult the primary literature cited herein. The versatility of the this compound scaffold continues to make it a promising starting point for the development of novel and effective targeted therapies.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. biomedscidirect.com [biomedscidirect.com]
- 6. creative-bioarray.com [creative-bioarray.com]
Benchmarking a Novel 1H-Indazol-3-amine Derivative Against the Known Bcr-Abl Inhibitor, Imatinib
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a promising 1H-Indazol-3-amine derivative and the established drug, Imatinib, in the context of Bcr-Abl inhibition and anti-leukemic activity. This guide provides a side-by-side comparison of their in vitro efficacy, supported by experimental data and detailed protocols for key assays.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) of a selected 1H-Indazol-3-amine derivative and Imatinib against the Bcr-Abl tyrosine kinase and the chronic myeloid leukemia (CML) cell line, K562. Lower IC50 values indicate greater potency.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| 1H-Indazol-3-amine Derivative (Compound 11a) | Bcr-Abl (Wild Type) | 0.014 | [1][2] |
| Bcr-Abl (T315I Mutant) | 0.45 | [1][2] | |
| K562 Cells | 6.50 | [1] | |
| Imatinib | K562 Cells | ~0.08 - 0.492 | [3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for the key experimental assays.
Caption: Bcr-Abl Signaling Pathway and Points of Inhibition.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the structural diversity of Bcr-Abl inhibitors: Dibenzoylpiperazin incorporated with 1H-indazol-3-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of imatinib mesylate over etoposide in the treatment of sensitive and resistant chronic myeloid leukaemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity Profiling of 1H-Indazol-6-amine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing novel therapeutics. The 1H-indazole scaffold is a cornerstone in the design of numerous kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of these enzymes.[1][2] This guide provides a comprehensive comparison of the cross-reactivity profiles of several 1H-indazole-based compounds, supported by experimental data and detailed methodologies to aid in the objective assessment of their performance and potential off-target effects.[1]
Comparative Kinase Inhibition Profiles
The selectivity of 1H-indazole-based compounds can vary significantly, ranging from highly selective to multi-targeted inhibitors.[1] The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of representative 1H-indazole-based compounds against a panel of kinases, offering a quantitative comparison of their potency and selectivity. It is important to note that experimental conditions can vary between studies, affecting direct comparability.
Table 1: Kinase Inhibition Profile of Representative 1H-Indazole-Based Compounds
| Compound/Scaffold | Target Kinase | IC50 (nM) | Assay Type |
| UNC2025 | MER | 0.74 | Biochemical Assay |
| FLT3 | 0.8 | Biochemical Assay | |
| AXL | 122 | Biochemical Assay | |
| TRKA | 1.67 | Biochemical Assay | |
| TRKC | 4.38 | Biochemical Assay | |
| TYRO3 | 5.83 | Biochemical Assay | |
| BMS-777607 | AXL | 1.1 | Biochemical Assay |
| RON | 1.8 | Biochemical Assay | |
| c-Met | 3.9 | Biochemical Assay | |
| TYRO3 | 4.3 | Biochemical Assay | |
| R428 (Bemcentinib) | AXL | 14 | Biochemical Assay |
| Axitinib | VEGFR | 0.2 | Biochemical Assay |
| PLK4 | 4.2 | Biochemical Assay | |
| Indazole Derivative (PLK4 Inhibitor) | PLK4 | < 0.1 | Kinase Activity Assay |
| Aurora B | 98 | Kinase Activity Assay | |
| TrkA | 6 | Kinase Activity Assay | |
| TrkB | 9 | Kinase Activity Assay | |
| Tie-2 | 22 | Kinase Activity Assay | |
| N-(1H-indazol-6-yl)benzenesulfonamide (K22) | PLK4 | 12.4 | Kinase Assay |
Data compiled from multiple sources for comparative purposes.[1][2][3][4]
Experimental Protocols
A systematic approach is essential for determining the cross-reactivity profile of a kinase inhibitor.[1] The following protocols outline key experimental methodologies for assessing inhibitor specificity.
In Vitro Kinase Panel Screening (Radiometric Assay)
This is a widely used method to determine the potency and selectivity of an inhibitor against a large panel of kinases.[5][6]
-
Principle: This assay measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a specific substrate catalyzed by the kinase of interest. The presence of an inhibitor reduces the rate of this reaction.[5][6]
-
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor (e.g., 1H-Indazol-6-amine derivative)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the kinase, its specific substrate, and the diluted inhibitor in the kinase reaction buffer.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition relative to a vehicle (DMSO) control and determine IC50 values.
-
Cellular Target Engagement (NanoBRET™ Assay)
Cell-based assays are crucial to confirm that an inhibitor can engage its target in a more biologically relevant environment.[7][8][9]
-
Principle: The NanoBRET™ Target Engagement (TE) assay measures the binding of a test compound to a specific kinase target in live cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. An inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.[7][9]
-
Materials:
-
Cells expressing the NanoLuc®-kinase fusion protein
-
NanoBRET™ TE Tracer
-
Test inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96- or 384-well plates
-
Luminometer capable of measuring dual-filtered luminescence
-
-
Procedure:
-
Seed the cells expressing the NanoLuc®-kinase fusion into the assay plate and incubate.
-
Prepare serial dilutions of the test inhibitor.
-
Treat the cells with the diluted inhibitor and the NanoBRET™ tracer and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate to generate the luminescent signal.
-
Measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer.
-
Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value.
-
Chemical Proteomics (Kinobeads)
This approach allows for the unbiased identification of kinase targets and off-targets in a cellular lysate.[10][11]
-
Principle: "Kinobeads" are an affinity resin containing immobilized, non-selective kinase inhibitors. When a cell lysate is incubated with these beads, a large portion of the cellular kinome is captured. In a competitive binding experiment, the lysate is pre-incubated with a free test inhibitor. This inhibitor will compete with the kinobeads for binding to its target kinases. The proteins captured on the beads are then identified and quantified using mass spectrometry. A reduction in the amount of a specific kinase captured in the presence of the inhibitor indicates a direct interaction.[10][11]
-
Procedure:
-
Culture and lyse cells to prepare a native protein extract.
-
Treat the cell lysate with varying concentrations of the test inhibitor or a vehicle control.
-
Incubate the treated lysate with the kinobeads to allow for kinase binding.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Identify and quantify the eluted proteins using liquid chromatography-mass spectrometry (LC-MS).
-
Analyze the data to determine which kinases show reduced binding to the beads in the presence of the inhibitor, and calculate their dissociation constants.[10]
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.
Caption: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Caption: Principle of the Kinobeads Chemical Proteomics Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
Safety Operating Guide
Navigating the Safe Disposal of 1H-Indazol-6-amine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 1H-Indazol-6-amine (CAS No. 6967-12-0), a compound utilized in various research applications. Adherence to these protocols is critical for regulatory compliance and the mitigation of potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as an irritant and is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary |
Personal protective equipment for handling 1H-Indazol-6-amine
This guide provides critical safety and logistical information for the handling and disposal of 1H-Indazol-6-amine (CAS No. 6967-12-0). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Compound Hazards: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact.[5][6] Regularly inspect gloves for tears or holes before use. |
| Eyes | Safety glasses with side shields or goggles | Essential for protecting eyes from splashes and airborne particles of the compound.[2][5] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[5][6] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact and contamination of personal clothing.[2][5][6] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The specific type of respirator should be determined by a formal risk assessment.[2][5][6] |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following procedural steps is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[2]
-
Before beginning work, verify that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
Avoid the formation of dust when handling the solid material.[2] Use appropriate tools, such as spatulas, for transferring the compound.
-
Wash hands thoroughly after handling, even if gloves were worn.[2][3]
3. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Keep the compound away from strong oxidizing agents and strong acids.
4. In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[2][5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of the waste container through an approved waste disposal plant.[2][3] Do not release into the environment.[2]
Workflow for Safe Handling and Disposal
References
- 1. This compound | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
